Product packaging for 4,6-Dimethylpyrimidin-5-amine(Cat. No.:CAS No. 90856-77-2)

4,6-Dimethylpyrimidin-5-amine

Cat. No.: B1368994
CAS No.: 90856-77-2
M. Wt: 123.16 g/mol
InChI Key: NBUHTTJGQKIBMR-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidin-5-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1368994 4,6-Dimethylpyrimidin-5-amine CAS No. 90856-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-6(7)5(2)9-3-8-4/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUHTTJGQKIBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575089
Record name 4,6-Dimethylpyrimidin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90856-77-2
Record name 4,6-Dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Solubility of 4,6-Dimethylpyrimidin-5-amine in Organic Solvents: A Framework for Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth framework for understanding, predicting, and experimentally determining the solubility of 4,6-Dimethylpyrimidin-5-amine. While extensive quantitative solubility data for this specific molecule is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to generate reliable solubility profiles. We will explore the molecule's intrinsic physicochemical properties, introduce robust theoretical models for solubility prediction—including Hansen Solubility Parameters (HSP) and COSMO-RS—and provide a detailed, field-proven protocol for the definitive shake-flask method of equilibrium solubility determination.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development, solubility is not merely a physical property but a cornerstone of a compound's viability. For a molecule like this compound, a substituted pyrimidine that holds potential as a building block in medicinal chemistry, understanding its behavior in various solvents is paramount.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable outcomes in in vitro screening assays.[2][3]

This guide serves as a comprehensive resource, moving beyond simple data reporting to explain the causality behind experimental choices and theoretical models. It is designed to empower researchers to rationally select solvents, design robust experiments, and accurately interpret solubility data, thereby accelerating the drug development pipeline.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties. These characteristics dictate its interactions with different solvent environments.

  • Molecular Structure: The molecule features a pyrimidine ring, a heterocyclic aromatic structure containing two nitrogen atoms. This ring is substituted with two methyl groups at positions 4 and 6, and an amine group at position 5.

  • Polarity and Hydrogen Bonding: The presence of the nitrogen atoms in the pyrimidine ring and the primary amine group (-NH₂) introduces polarity. The amine group is a key functional group, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This capacity for hydrogen bonding suggests a moderate solubility in polar, protic solvents.[4][5] Structurally similar compounds like 2-amino-4,6-dimethylpyrimidine are noted to be moderately soluble in water and may have better solubility in polar organic solvents like methanol or ethanol.[5]

  • Lipophilicity: The two methyl groups (-CH₃) are nonpolar and contribute to the molecule's lipophilicity ("oil-loving" nature). This suggests that the molecule will also have some affinity for nonpolar or weakly polar organic solvents. The overall solubility will be a balance between the polar, hydrogen-bonding contributions of the amine and pyrimidine nitrogens and the nonpolar nature of the methyl groups and the carbon backbone.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted/Inferred Value or CharacteristicImplication for Solubility
Molecular FormulaC₆H₉N₃-
Molecular Weight123.16 g/mol [6]Lower molecular weight generally favors solubility.
Hydrogen Bond Donors1 (from -NH₂)Strong interactions with protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors3 (2 from pyrimidine ring, 1 from -NH₂)Interactions with a wide range of polar solvents.
PolarityPolarLikely to be more soluble in polar solvents than nonpolar solvents.[7]
pKa (predicted)The amine group is basic.Solubility will be pH-dependent in aqueous and protic systems.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection and reduce the experimental search space.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][9] These three parameters can be plotted as coordinates in a 3D "Hansen space." The fundamental concept is that substances with similar HSP coordinates are likely to be miscible.

A solubility sphere is defined for a solute with a given interaction radius (R₀). Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute. The distance (Ra) between the solute and solvent in Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

If the relative energy difference (RED) number, where RED = Ra / R₀, is less than 1, solubility is highly likely.[9] While experimentally derived HSP values for this compound are not available, they can be estimated using group contribution methods or specialized software.[10][11]

HansenSpace Figure 1: Conceptual Diagram of Hansen Space cluster_solute Solubility Sphere (Radius R₀) origin x origin->x δd (Dispersion) y origin->y δp (Polarity) z origin->z δh (H-Bonding) Solute Solute GoodSolvent Good Solvent (RED < 1) Solute->GoodSolvent Ra BadSolvent Bad Solvent (RED > 1) Solute->BadSolvent Ra

Caption: Figure 1: Conceptual Diagram of Hansen Space.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and increasingly utilized prediction method based on quantum chemistry.[12] It calculates the thermodynamic properties of fluids and solutions from first principles, avoiding the need for empirical group parameters.[13][14] The process involves a quantum mechanical calculation for the molecule of interest to determine its surface charge density (σ-profile). This profile acts as a detailed descriptor of the molecule's interaction potential.[12][14] By comparing the σ-profiles of the solute (this compound) and various solvents, COSMO-RS can predict thermodynamic properties like activity coefficients, which are then used to calculate solubility.[15] This a priori method is exceptionally useful for screening large numbers of solvents computationally before committing to laboratory experiments.[13]

Experimental Protocol for Equilibrium Solubility Determination

While predictive models are useful, the definitive measure of solubility is obtained through experimentation. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[16][17] It is a robust and reliable technique that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

The Shake-Flask Method

This protocol ensures a self-validating system by confirming the presence of excess solid and achieving equilibrium.

Materials and Equipment:

  • This compound (solid, crystalline)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatted orbital shaker or rotator

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is 10-20 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[18] It is advisable to run a time-to-equilibrium study by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has reached a stable plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for a short period (e.g., 1-2 hours) to let the excess solid settle. This step is critical to avoid clogging the filter.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This filtration step is crucial to remove all particulate matter.[18]

  • Dilution and Analysis: Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of this compound.

  • Calculation: Calculate the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Add Excess Solid (this compound) to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-72 hours) B->C D Settle Suspension C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Filtrate E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Figure 2: Experimental Workflow for the Shake-Flask Method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents and conditions.

Table 2: Example Data Summary for Solubility of this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Heptane0.1[Experimental Value][Calculated Value]

Interpreting this data involves correlating the observed solubilities with the properties of the solvents. For instance, higher solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions, while significant solubility in ethyl acetate or acetone would highlight the role of polar interactions. Low solubility in heptane would be expected due to the molecule's polar nature.

Conclusion

References

theoretical calculations for 4,6-Dimethylpyrimidin-5-amine stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Assessment of 4,6-Dimethylpyrimidin-5-amine Stability

Introduction: The Imperative of Stability in Molecular Design

In the realms of drug development and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. For a compound like this compound, a substituted pyrimidine that holds potential as a scaffold in medicinal chemistry, understanding its structural and electronic stability is not merely an academic exercise.[1][2] It is a critical predictive step that informs synthetic feasibility, reactivity, shelf-life, and pharmacological behavior. A molecule that readily decomposes or exists in a high-energy state is unlikely to be a successful therapeutic agent or a robust material.

This guide provides a comprehensive framework for the theoretical evaluation of this compound's stability using state-of-the-art computational chemistry methods. We will move beyond a simple recitation of protocols to explain the causal logic behind each computational choice, ensuring a self-validating and scientifically rigorous workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand molecular stability.

Pillar I: Conformational Landscape Analysis - The Foundation of Stability

A molecule's stability is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which has rotatable bonds associated with the amine and methyl groups, it is crucial to first identify the most stable spatial arrangement, or conformer. The global minimum on the potential energy surface represents the most probable and thus most stable conformation.

Causality in Conformational Searching

Failing to identify the global minimum conformer will lead to an inaccurate assessment of the molecule's stability, as all subsequent electronic and thermochemical properties will be calculated for a higher-energy, less probable state. The goal is to exhaustively sample the conformational space to locate all low-energy isomers.[3][4][5]

Experimental Protocol: Conformational Search
  • Structure Generation : Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.[6][7]

  • Initial Optimization : Perform a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This removes any initial structural strain.

  • Systematic Search : For the rotatable bonds (primarily the C5-N bond of the amine group), perform a systematic rotational scan. For example, rotate the bond in 30° increments and perform a geometry optimization at each step.

  • Conformer Collection : Collect all unique low-energy conformers identified from the scan. These will serve as the starting points for more accurate quantum mechanical calculations.

Pillar II: Quantum Mechanics - Unveiling Electronic and Geometric Stability

With a set of plausible low-energy conformers, we employ quantum mechanics, specifically Density Functional Theory (DFT), to refine their geometries and determine their electronic energies with high accuracy.[8][9][10]

The Rationale for DFT

DFT offers an excellent balance between computational cost and accuracy for molecules of this size, making it a workhorse in computational chemistry.[11] The choice of the functional and basis set is critical and directly impacts the quality of the results.

  • Functional Selection : Functionals like B3LYP are widely used, but for systems involving non-covalent interactions or complex electronic effects, others may be more suitable. The M06-2X functional, for instance, has shown excellent performance for conformational energetics in similar heterocyclic systems.[3][5]

  • Basis Set Selection : A basis set like 6-31G(d,p) is often a good starting point. For higher accuracy, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are recommended.[10]

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis

This protocol should be applied to each low-energy conformer identified previously.

  • Software Selection : Utilize a quantum chemistry software package. Excellent open-source options include GAMESS[12] and ORCA[7], while commercial packages like Gaussian and Q-Chem[13] are also widely used.

  • Input File Preparation :

    • Specify the coordinates of the conformer.

    • Define the level of theory: e.g., M062X/6-311++G(d,p).

    • Specify the task: Opt Freq (Geometry Optimization followed by Frequency calculation). This is a crucial, self-validating step.

  • Execution and Verification : Run the calculation. Upon completion, verify the following:

    • Convergence : Ensure the optimization procedure has converged successfully according to the software's criteria.

    • Imaginary Frequencies : Check the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies.[14] The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires further investigation.

  • Energy Extraction : From the output file, extract the final electronic energy (E) and the Zero-Point Vibrational Energy (ZPVE). The ZPVE-corrected energy (E + ZPVE) is a more accurate measure of the molecule's ground-state energy.

Pillar III: Thermochemical Analysis - Predicting Stability Under Real-World Conditions

While electronic energy is fundamental, the stability of a molecule in a real-world chemical system is governed by its Gibbs free energy (G), which accounts for enthalpy (H) and entropy (S) at a given temperature. The frequency calculation performed in the previous step is essential as it provides the necessary data to compute these thermodynamic properties.[14][15]

Why Gibbs Free Energy Matters

Two conformers might have very similar electronic energies, but the one with higher conformational or rotational freedom (higher entropy) will be more favored at higher temperatures. Gibbs free energy captures this and is the ultimate arbiter of stability and equilibrium populations.

Workflow for Comprehensive Stability Assessment

The following diagram outlines the complete, self-validating workflow for assessing the stability of this compound.

G cluster_0 Step 1: Structure & Conformation cluster_1 Step 2: Quantum Mechanical Refinement cluster_2 Step 3: Data Analysis & Interpretation A Build 3D Structure (e.g., Avogadro) B Pre-optimization (Molecular Mechanics) A->B C Conformational Search (Systematic Scan) B->C D DFT Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) C->D For each low-energy conformer E Frequency Calculation D->E F Verify: No Imaginary Frequencies? E->F H Electronic Property Analysis (HOMO-LUMO, MEP) E->H F->D No (It's a transition state, re-optimize) G Thermochemical Analysis (H, S, G) F->G Yes (It's a true minimum) I Final Stability Assessment G->I H->I

Caption: Workflow for theoretical stability assessment.

Data Presentation and Interpretation

After performing the calculations for all relevant conformers, the results should be tabulated for clear comparison.

Table 1: Relative Stability of this compound Conformers
Conformer IDRelative E (kcal/mol)Relative E+ZPVE (kcal/mol)Relative H (kcal/mol)Relative G (kcal/mol)
Conf-1 (Global Min) 0.000.000.000.00
Conf-21.251.221.231.30
Conf-32.542.482.502.65

Energies are reported relative to the global minimum conformer (Conf-1) at 298.15 K. Calculations performed at the M06-2X/6-311++G(d,p) level of theory.

Interpretation : The conformer with the lowest Gibbs free energy (ΔG) is the most stable and will be the most abundant in an equilibrium population.

Chemical Stability and Reactivity

Beyond thermodynamic stability, we can assess kinetic stability and potential reactivity by analyzing the molecule's frontier molecular orbitals (FMOs).[14]

  • HOMO (Highest Occupied Molecular Orbital) : The energy of the HOMO is related to the molecule's ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the LUMO is related to the ability to accept electrons.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[8][14]

Table 2: Electronic Properties of the Most Stable Conformer
PropertyEnergy (eV)
HOMO Energy-6.54
LUMO Energy-0.21
HOMO-LUMO Gap 6.33

Interpretation : A HOMO-LUMO gap of 6.33 eV suggests that this compound is an electronically stable molecule, resistant to facile electronic excitation and subsequent reactions.

Conclusion

The theoretical assessment of molecular stability is a multi-faceted process that requires a logically structured and self-validating workflow. By first mapping the conformational landscape and then applying rigorous DFT calculations for geometry optimization, frequency analysis, and thermochemical evaluation, we can develop a robust and predictive model of a molecule's stability. For this compound, this approach provides critical insights into its preferred three-dimensional structure, its thermodynamic favorability, and its intrinsic electronic stability. These data-driven insights are invaluable for guiding further experimental work in drug discovery and materials science.[16][17][18]

References

Introduction: The Unassuming Ring with Profound Impact

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

The pyrimidine scaffold, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biochemistry and medicinal chemistry. Its derivatives form the very basis of genetic information, participate in vital metabolic processes, and have been harnessed to create some of the most impactful therapeutic agents in modern medicine. This guide provides a comprehensive exploration of the historical journey of pyrimidine derivatives, from their serendipitous discovery in the 19th century to their central role in 21st-century drug development. We will delve into the key discoveries, elucidate the evolution of synthetic strategies, and examine the profound biological implications that have cemented the pyrimidine core as a "privileged scaffold" in the scientific lexicon. This narrative is designed for the researcher and drug development professional, offering not just a historical account, but a technical appreciation for the chemical logic and experimental breakthroughs that have defined the field.

Part 1: The Dawn of Pyrimidine Chemistry - Early Derivatives and Structural Puzzles

The story of pyrimidine does not begin with the parent heterocycle, but with its more complex derivatives, which were isolated and studied long before their common structural heritage was understood.

The First Glimpses: Alloxan and Barbituric Acid

The earliest known pyrimidine derivative to be isolated was alloxan, produced in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid.[1][2] However, it was the synthesis of barbituric acid in 1864 by the German chemist Adolf von Baeyer that marked a pivotal moment.[3][4][5] Von Baeyer condensed urea with malonic acid (an acid derivative from apples) or its derivatives, creating a compound he named "barbituric acid".[5][6][7] While the compound itself was not pharmacologically active, it laid the foundation for an entire class of drugs.[4]

The origin of the name remains a subject of historical curiosity. One popular story suggests von Baeyer celebrated his discovery in a tavern on the Feast of Saint Barbara, the patron saint of artillerymen, and combined "Barbara" with "urea" to christen his new substance.[3][6]

It was the French chemist Édouard Grimaux who, in 1879, refined the synthesis of barbituric acid from urea and malonic acid using phosphorus oxychloride as a condensing agent, a process that made the widespread development of its derivatives possible.[4][5][8]

Experimental Protocol 1: Grimaux's Synthesis of Barbituric Acid (1879)

This protocol is a conceptual representation based on the reactants described by Grimaux.[4][8]

Objective: To synthesize barbituric acid via condensation of urea and malonic acid.

Materials:

  • Malonic Acid

  • Urea

  • Phosphorus Oxychloride (POCl₃)

  • Appropriate solvent (e.g., a non-protic solvent)

  • Reflux apparatus

  • Purification setup (recrystallization)

Methodology:

  • Reactant Combination: In a round-bottom flask fitted with a reflux condenser, combine malonic acid and urea in equimolar amounts.

  • Addition of Condensing Agent: Slowly add phosphorus oxychloride to the mixture. This is an exothermic reaction and should be performed with caution, likely with cooling. The POCl₃ acts as a dehydrating and activating agent, facilitating the cyclization.

  • Reflux: Heat the reaction mixture under reflux for a specified period to drive the condensation to completion.

  • Work-up and Isolation: After cooling, the reaction mixture is typically quenched, often with water or ice, to hydrolyze any remaining POCl₃ and precipitate the crude product.

  • Purification: The crude barbituric acid is then collected by filtration and purified, typically by recrystallization from hot water, to yield the final product.

Part 2: Elucidating the Core - From "Pyrimidin" to a Unified Structure

The systematic investigation of this class of compounds began in earnest in the 1880s.

  • 1884: The German chemist Adolf Pinner initiated a systematic study by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[8][9]

  • 1885: Pinner was the first to propose the name “pyrimidin” for the parent heterocyclic ring system.[8]

  • 1900: The parent compound, pyrimidine itself, was finally prepared for the first time by Siegmund Gabriel and James Colman.[8] Their synthesis was not a build-up from acyclic precursors but a chemical reduction of a pre-existing derivative, barbituric acid.

Experimental Protocol 2: Gabriel and Colman's Synthesis of Pyrimidine (1900)

This landmark synthesis demonstrated the chemical relationship between barbituric acid and the parent pyrimidine heterocycle.[8]

Objective: To synthesize the parent pyrimidine ring from barbituric acid.

Workflow:

  • Chlorination of Barbituric Acid: Barbituric acid is first treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the keto groups into chloro groups. This reaction yields 2,4,6-trichloropyrimidine.

    • Causality: The oxygen atoms of the carbonyl groups are replaced by chlorine atoms, creating a more reactive intermediate suitable for subsequent reduction.

  • Reduction to Pyrimidine: The resulting 2,4,6-trichloropyrimidine is then subjected to a reduction reaction. Gabriel and Colman achieved this using zinc dust in hot water.

    • Causality: The zinc metal acts as a reducing agent, removing the chlorine atoms from the pyrimidine ring and replacing them with hydrogen atoms to yield the final aromatic pyrimidine (C₄H₄N₂).

  • Isolation and Purification: The final product is isolated from the reaction mixture and purified.

G cluster_grimaux Grimaux Synthesis (1879) cluster_gabriel Gabriel & Colman Synthesis (1900) Urea Urea POCl3_1 POCl₃ Urea->POCl3_1 MalonicAcid Malonic Acid MalonicAcid->POCl3_1 BarbituricAcid Barbituric Acid POCl3_1->BarbituricAcid Condensation BarbituricAcid2 Barbituric Acid POCl3_2 POCl₃ BarbituricAcid2->POCl3_2 Trichloro 2,4,6-Trichloropyrimidine POCl3_2->Trichloro Chlorination Zinc Zinc Dust / H₂O Trichloro->Zinc Pyrimidine Pyrimidine Zinc->Pyrimidine Reduction

Caption: Foundational Syntheses of the Pyrimidine Core.

Part 3: Pyrimidines in the Blueprint of Life - The Discovery of Nucleobases

The most profound role of pyrimidines lies in their function as the building blocks of nucleic acids. This discovery revolutionized biology and our understanding of heredity.

In 1893, Albrecht Kossel and Albert Neumann isolated pyrimidine bases from calf thymus tissue, a landmark achievement in biochemistry.[10][11] This work led to the identification of the three primary pyrimidine nucleobases found in nucleic acids:

  • Cytosine (C): Found in both DNA and RNA.

  • Thymine (T): Found primarily in DNA.

  • Uracil (U): Found in RNA, where it replaces thymine.[10]

The structural elucidation of these bases and the understanding of their specific hydrogen bonding patterns with purine bases (Adenine and Guanine) were absolutely pivotal for James Watson and Francis Crick's discovery of the DNA double helix structure in 1953.[10][11] This breakthrough revealed that the stability and information-coding capacity of DNA rely on the precise pairing of a pyrimidine with a purine, forming the "rungs" of the helical ladder.

A key chemical distinction is that cytosine can spontaneously deaminate to form uracil.[12] The presence of thymine (a methylated uracil) in DNA is thought to be an evolutionary solution to this problem.[12] A cellular repair mechanism, uracil-DNA glycosylase, recognizes and removes uracil from DNA, treating it as damage.[12] By using thymine, the cell can clearly distinguish the correct base from a deaminated cytosine, thereby enhancing genetic stability.[12]

G DNA DNA Double Helix Sugar-Phosphate Backbone Base Pair Rungs Sugar-Phosphate Backbone Adenine Adenine (A) Adenine->DNA:c pairs with Guanine Guanine (G) Guanine->DNA:c pairs with Thymine Thymine (T) Thymine->DNA:c pairs with Cytosine Cytosine (C) Cytosine->DNA:c pairs with

Caption: Pyrimidine-Purine Pairing in the DNA Double Helix.

Part 4: From Lab Bench to Bedside - The Therapeutic Legacy of Pyrimidine Derivatives

The structural versatility of the pyrimidine ring has made it a prolific scaffold in drug discovery, leading to numerous classes of therapeutic agents.

Barbiturates: The First CNS Depressants

Although barbituric acid itself is inactive, its derivatives were the first major therapeutic success from this chemical family. In 1902, Emil Fischer and Joseph von Mering discovered that a derivative, barbital, was highly effective at inducing sleep in dogs.[3] Marketed by Bayer as Veronal in 1903, it became the first commercially successful barbiturate sedative-hypnotic.[3][5] This was followed by the introduction of phenobarbital (Luminal) in 1912.[3] For decades, over 2,500 barbiturates were synthesized, with more than 50 finding clinical use for anxiety, insomnia, and epilepsy.[3][4] However, their potential for dependence and overdose risk led to their gradual replacement by benzodiazepines starting in the 1970s.[3]

Vitamins and Sulfa Drugs

The pyrimidine ring is also a key component of thiamine (Vitamin B1) . Thiamine is synthesized in nature by coupling separately synthesized pyrimidine and thiazole moieties.[13][14] Its deficiency leads to the disease beriberi, and its isolation and structural elucidation in the 1930s were major milestones in nutrition science.[15][16]

Furthermore, pyrimidine derivatives like sulfadiazine and sulfamerazine became vital components of the "sulfa drug" class of antibiotics, which were among the first effective systemic treatments for bacterial infections before the widespread use of penicillin.

The Modern Era: Anticancer and Antiviral Agents

The true power of pyrimidine derivatives in modern medicine was realized with the development of antimetabolites for cancer and viral diseases.

  • Anticancer Agents: 5-Fluorouracil (5-FU), an analogue of uracil, was synthesized in the 1950s. It functions by inhibiting thymidylate synthetase, a critical enzyme in DNA biosynthesis, thereby halting the proliferation of rapidly dividing cancer cells.[17] This remains a cornerstone of chemotherapy for various cancers.

  • Antiviral Agents: Zidovudine (AZT), an analogue of thymidine, was the first drug approved for the treatment of HIV. It works by inhibiting the viral enzyme reverse transcriptase, preventing the virus from replicating its genetic material. The discovery of pyrimidine-based antiviral therapies has transformed the prognosis for patients with HIV and other viral infections.[8]

Timeline of Key Discoveries in Pyrimidine History
Year Discovery / Milestone Key Scientist(s)
1818Isolation of alloxan from uric acidBrugnatelli
1864First synthesis of barbituric acidAdolf von Baeyer
1879Refined synthesis of barbituric acidÉdouard Grimaux
1885The name "pyrimidin" is proposedAdolf Pinner
1893Isolation of pyrimidine bases from thymus tissueAlbrecht Kossel & Albert Neumann
1900First synthesis of the parent pyrimidine compoundSiegmund Gabriel & James Colman
1903Introduction of barbital (Veronal), the first barbiturate drugEmil Fischer & Joseph von Mering
1953Elucidation of DNA double helix structureJames Watson & Francis Crick
1957Synthesis of 5-Fluorouracil (5-FU)Charles Heidelberger
1964Synthesis of Zidovudine (AZT)Jerome Horwitz

Part 5: Evolution of Synthesis and Future Perspectives

The synthesis of pyrimidine derivatives has evolved significantly from the early condensation reactions. Multicomponent reactions, such as the Biginelli reaction , first reported in 1891, allow for the one-pot synthesis of complex dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[8][18] This and other modern synthetic methods have made a vast chemical space of pyrimidine derivatives accessible to medicinal chemists.[1][19]

Today, the pyrimidine scaffold is a mainstay in drug development, particularly in the design of kinase inhibitors for oncology.[9] Its ability to form critical hydrogen bonds and engage in various molecular interactions makes it an ideal framework for designing potent and selective therapeutic agents. The historical journey from a laboratory curiosity to a fundamental component of life and medicine underscores the enduring power and versatility of the pyrimidine ring.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Pyrimidine Amine Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Future Potential of the Pyrimidine Scaffold

The pyrimidine ring system, a fundamental component of nucleic acids, is a cornerstone of medicinal chemistry.[1][2][3][4] Its inherent ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its status as a "privileged scaffold" in drug discovery.[1][4] This has led to a plethora of FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[3][5][6] This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of promising, underexplored research avenues for novel pyrimidine amines, moving beyond the well-trodden path to illuminate new therapeutic possibilities.

I. Beyond the Hinge: Targeting Allosteric Pockets in Kinase Inhibition

A significant focus of pyrimidine amine research has been the development of ATP-competitive kinase inhibitors that target the enzyme's active site.[7] While successful, this approach can suffer from off-target effects due to the conserved nature of the ATP-binding pocket. A more innovative strategy lies in the design of inhibitors that bind to allosteric sites, offering greater selectivity.

Scientific Rationale: Allosteric inhibitors modulate enzyme activity by binding to a site distinct from the active site, often inducing a conformational change that renders the kinase inactive. This provides an opportunity to achieve higher selectivity, as allosteric sites are generally less conserved across the kinome.

Novel Research Directions:

  • Structure-Based Design of DFG-out Stabilizers: The "DFG-out" conformation is an inactive state of many kinases. Pyrimidine amines can be designed to specifically stabilize this conformation, preventing the kinase from adopting its active "DFG-in" state.[8]

  • Targeting Underexplored Kinases in Neurodegeneration: While much of the focus has been on oncology, a number of understudied kinases have been implicated in neurodegenerative diseases.[9] Novel pyrimidine amines could be developed as tool compounds to probe the function of these kinases and as potential therapeutic leads.

Experimental Workflow: Development of an Allosteric Kinase Inhibitor

G Start 2,4-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with R1-NH2 Start->Step1 DIPEA, n-BuOH Intermediate 4-Chloro-N-R1-pyrimidin-2-amine Step1->Intermediate Step2 SNAr with R2-NH2 or Buchwald-Hartwig Amination Intermediate->Step2 Pd catalyst, ligand Final_Product N2-R1, N4-R2-pyrimidine-2,4-diamine Step2->Final_Product G Abeta_Oligomers Aβ Oligomers Kinase_Activation Kinase Activation (e.g., GSK-3β, CDK5) Abeta_Oligomers->Kinase_Activation Tau Tau Protein Kinase_Activation->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Pyrimidine_Amine Novel Pyrimidine Amine Pyrimidine_Amine->Kinase_Activation Inhibition

References

A Technical Guide to the Safe Handling of Dimethylpyrimidinamine Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile biological activity. Within this class, isomers of dimethylpyrimidinamine serve as crucial building blocks. This guide addresses the critical safety and handling precautions for these compounds, with a specific focus on providing a framework for researchers, scientists, and drug development professionals.

It is important to note that while this guide was prompted by an inquiry for 4,6-Dimethylpyrimidin-5-amine , a thorough review of publicly available safety data reveals a significant lack of specific toxicological and handling information for this particular isomer. In contrast, extensive and well-documented safety information exists for the closely related isomer, 2-Amino-4,6-dimethylpyrimidine (also known as 4,6-Dimethylpyrimidin-2-amine; CAS No. 767-15-7).

Therefore, this document will use 2-Amino-4,6-dimethylpyrimidine as a representative model to establish a robust and scientifically grounded safety protocol. The fundamental principles of hazard mitigation for a solid, irritant aminopyrimidine are broadly applicable. However, researchers must recognize that subtle structural changes between isomers can alter biological and toxicological profiles. This guide is not a substitute for a compound-specific risk assessment, which must be performed by qualified personnel before any new work is initiated.

Section 2: Hazard Identification and Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-4,6-dimethylpyrimidine is classified as a hazardous substance.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]

GHS Signal Word: Warning [2][3][5]

GHS Pictogram:

alt text

Table 1: GHS Hazard and Precautionary Statements for 2-Amino-4,6-dimethylpyrimidine

Code Description Category Reference
Hazard Statements
H315 Causes skin irritation. Skin Irritation, Cat. 2 [2][3]
H319 Causes serious eye irritation. Eye Irritation, Cat. 2 [2][3]
H335 May cause respiratory irritation. STOT SE, Cat. 3 [2][3]
Precautionary Statements (Prevention)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray. - [2][3]
P264 Wash hands and any exposed skin thoroughly after handling. - [6]
P280 Wear protective gloves/protective clothing/eye protection/face protection. - [3][6]
Precautionary Statements (Response)
P302 + P352 IF ON SKIN: Wash with plenty of soap and water. - [3][6]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. - [3][6]
P332 + P313 If skin irritation occurs: Get medical advice/attention. - [6]
P337 + P313 If eye irritation persists: Get medical advice/attention. - [6]

| P362 | Take off contaminated clothing and wash before reuse. | - |[6] |

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is paramount. The causality is clear: to prevent the compound, a known irritant, from contacting the eyes, skin, or respiratory tract, a hierarchy of controls must be implemented.

cluster_controls Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Hierarchy of Controls Workflow

Caption: Hierarchy of Controls Workflow

1. Engineering Controls: These are the primary line of defense.

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood. This is to prevent inhalation of airborne dust particles, which can cause respiratory irritation.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[6] Safety showers and eyewash stations must be readily accessible.[6]

2. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific risks.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye/Face ANSI Z87.1-compliant safety goggles.[3] Protects against airborne dust and accidental splashes. Standard safety glasses are insufficient; goggles provide a seal around the eyes.
Hand Compatible chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and irritation.[6] Gloves must be inspected for defects before use. Use proper removal technique to avoid contaminating skin. Wash hands thoroughly after removal.[6]
Body Long-sleeved laboratory coat. Protects skin on the arms and torso from contamination.[6] Clothing should be buttoned completely.

| Respiratory | NIOSH-approved N95 dust mask or higher. | Required only when engineering controls are insufficient or during spill cleanup where dust generation is unavoidable.[8] For normal handling in a fume hood, it is not typically required.[3] |

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.

Protocol 4.1: Handling and Weighing of Solid Compound
  • Preparation: Don personal protective equipment (PPE) as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Dispensing: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid powder to the weigh paper. Avoid any actions that could generate dust, such as dropping or rapid movements.[5][9]

  • Closure: Securely close the main container immediately after dispensing.[3][5]

  • Cleanup: Gently wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect residual dust. Dispose of the cloth as chemical waste.

  • Transport: If the weighed material needs to be moved, place it in a labeled, sealed secondary container before removing it from the fume hood.

  • Post-Handling: After the procedure is complete, remove gloves and lab coat according to site-specific protocols and wash hands thoroughly with soap and water.[3][6]

Conditions for Safe Storage
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5][6]

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3][5][6]

  • Incompatibilities: Segregate from strong oxidizing agents, as these may cause vigorous or hazardous reactions.[1][3]

Section 5: Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

Spill Response Protocol (Small Laboratory Spill)
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is outside of a containment hood, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel it is unsafe to do so.

  • Protect: Don appropriate PPE, including a respirator if dust is present.[6]

  • Contain: Cover the spill with a damp absorbent material to prevent dust from becoming airborne. Do not use dry sweeping methods on a dry spill.[5]

  • Clean: Carefully collect the material using a scoop or dustpan and place it into a labeled, sealed container for hazardous waste disposal.[5][9]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to laboratory management or the Environmental Health & Safety department.

cluster_response Response Actions Start Spill Occurs Alert Alert Others & Evacuate Area Start->Alert Assess Assess Hazard (Size, Location) DonPPE Don Appropriate PPE Assess->DonPPE Minor & Controllable End Report Incident Assess->End Major Spill (Call EHS) Alert->Assess Contain Contain Spill (Damp Absorbent) DonPPE->Contain Clean Collect Waste Contain->Clean Decon Decontaminate Area Clean->Decon Decon->End caption Spill Response Decision Workflow

Caption: Spill Response Decision Workflow

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]

Table 3: First-Aid Procedures

Exposure Route Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention. [3]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention. |

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1][6][10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][3]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][6][10]

Section 6: Physical and Chemical Properties

The following data pertains to 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7) .

Table 4: Physicochemical Data

Property Value Reference
Molecular Formula C₆H₉N₃ [3][8][11]
Molecular Weight 123.16 g/mol [8][12]
Appearance Beige to white crystalline powder [2][8]
Melting Point 151-153 °C [8]
Solubility No data available [1]

| Stability | Stable under normal conditions. |[3] |

Section 7: Conclusion

While this compound and its isomers are valuable research chemicals, they are not benign. The representative data for 2-Amino-4,6-dimethylpyrimidine clearly indicates that these compounds pose hazards of skin, eye, and respiratory irritation. The safe use of these materials hinges on a comprehensive understanding of their risks and the diligent application of the control measures outlined in this guide—from engineering controls and PPE to rigorous handling protocols and emergency preparedness.

It must be reiterated that researchers have a professional responsibility to perform a thorough, compound-specific risk assessment before beginning work. This guide provides the foundational principles for that assessment, empowering scientific professionals to conduct their vital work without compromising their safety or the safety of those around them.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethylpyrimidin-5-amine is a key heterocyclic building block in the development of various biologically active molecules. Its structural motif is found in a range of compounds investigated in medicinal chemistry and drug discovery. The strategic placement of the amino group at the C5 position, flanked by two methyl groups, offers a unique scaffold for further chemical modifications, making it a valuable intermediate for the synthesis of targeted therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is chosen for its reliability, scalability, and use of readily available starting materials, proceeding through a well-established chemical transformation.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is strategically designed as a two-step process commencing with the commercially available ethyl 4,6-dimethylpyrimidine-5-carboxylate. This starting material is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the target amine via a Curtius rearrangement.

Step 1: Hydrolysis of Ethyl 4,6-Dimethylpyrimidine-5-carboxylate

The initial step involves the saponification of the ester to the corresponding carboxylic acid. This is a standard and high-yielding reaction, crucial for setting up the subsequent rearrangement.

Step 2: Curtius Rearrangement of 4,6-Dimethylpyrimidine-5-carboxylic acid

The Curtius rearrangement is a versatile and reliable method for the conversion of a carboxylic acid to a primary amine with one less carbon atom.[1][2] This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then hydrolyzed to the desired amine. This method is favored over other amine synthesis routes, such as the Hofmann or Schmidt rearrangements, due to its mild conditions and the stability of the intermediate isocyanate, which can be trapped with various nucleophiles if desired.[3][4]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Curtius Rearrangement Start Ethyl 4,6-dimethylpyrimidine-5-carboxylate Intermediate 4,6-Dimethylpyrimidine-5-carboxylic acid Start->Intermediate NaOH (aq), rt Acyl_Azide 4,6-Dimethylpyrimidine-5-carbonyl azide Intermediate->Acyl_Azide 1. SOCl2 2. NaN3 Isocyanate 4,6-Dimethyl-5-isocyanatopyrimidine Acyl_Azide->Isocyanate Heat (Toluene) Product This compound Isocyanate->Product H2O, H+

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
Ethyl 4,6-dimethylpyrimidine-5-carboxylateSigma-Aldrich≥98%Starting material
Sodium hydroxide (NaOH)Fisher Scientific≥97%Reagent for hydrolysis
Hydrochloric acid (HCl), concentratedVWR37%For acidification
Thionyl chloride (SOCl₂)Acros Organics99%For acyl chloride formation
Sodium azide (NaN₃)Alfa Aesar≥99%Caution: Highly toxic and explosive
TolueneEMD MilliporeAnhydrousSolvent for rearrangement
AcetoneMacron Fine ChemicalsACS GradeFor washing and purification
Dichloromethane (DCM)J.T. BakerACS GradeExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)BeanTown Chemical99.5%Drying agent
Part 1: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

This protocol is adapted from a known procedure for the hydrolysis of a similar pyrimidine ester.[5]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.0 g, 51.5 mmol).

  • Add a solution of sodium hydroxide (4.12 g, 103 mmol) in 100 mL of deionized water.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Dry the solid under vacuum at 60 °C to a constant weight to yield 4,6-dimethylpyrimidine-5-carboxylic acid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure.[5]

Part 2: Synthesis of this compound via Curtius Rearrangement

This protocol is based on the general principles of the Curtius rearrangement.[1][2]

Procedure:

Step 2a: Formation of 4,6-Dimethylpyrimidine-5-carbonyl azide

CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend 4,6-dimethylpyrimidine-5-carboxylic acid (7.8 g, 51.3 mmol) in 100 mL of anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Slowly add thionyl chloride (5.6 mL, 77 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux for 2 hours, or until the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in 50 mL of anhydrous acetone and cool to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium azide (4.0 g, 61.5 mmol) in 20 mL of deionized water.

  • Slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride at 0 °C with vigorous stirring.

  • Continue stirring at 0 °C for 1 hour.

  • Add 100 mL of cold deionized water to the reaction mixture and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the crude 4,6-dimethylpyrimidine-5-carbonyl azide. Do not heat the acyl azide.

Step 2b: Rearrangement to Isocyanate and Hydrolysis to Amine

  • Immediately dissolve the crude acyl azide in 100 mL of anhydrous toluene.

  • Heat the solution to reflux (approximately 110 °C) for 2-3 hours, or until nitrogen evolution ceases. This step should be performed behind a blast shield.

  • Cool the reaction mixture to room temperature. The solution now contains the 4,6-dimethyl-5-isocyanatopyrimidine.

  • To the toluene solution of the isocyanate, add 50 mL of 2 M hydrochloric acid.

  • Heat the biphasic mixture to reflux for 4-6 hours to effect hydrolysis of the isocyanate.

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with 20 mL of 2 M hydrochloric acid.

  • Combine the aqueous layers and basify to pH 10-11 with a concentrated solution of sodium hydroxide while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 60-75% over two steps.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 4,6-dimethylpyrimidine-5-carboxylateC₉H₁₂N₂O₂180.21Off-white solid
4,6-Dimethylpyrimidine-5-carboxylic acidC₇H₈N₂O₂152.15White solid
This compoundC₆H₉N₃123.16Light brown solid

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The two-step sequence, involving a straightforward hydrolysis followed by a robust Curtius rearrangement, offers a practical approach for obtaining this valuable building block in good yields. The detailed step-by-step procedure, along with the rationale behind the chosen synthetic strategy, should enable researchers to successfully synthesize this compound for their drug discovery and development programs.

References

Synthesis of 4,6-Dimethylpyrimidin-5-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,6-Dimethylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the construction of the pyrimidine core, followed by regioselective nitration at the 5-position, and concluding with the reduction of the nitro group to the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization methods.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. This compound, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents, such as kinase inhibitors and other targeted therapies. The strategic placement of the amino group at the C5 position, flanked by two methyl groups, provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

This protocol details a reliable and reproducible three-step synthetic route to obtain this compound, starting from readily available commercial reagents.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step sequence:

Synthetic_Scheme cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction acetylacetone Pentane-2,4-dione step1_reagents Reflux acetylacetone->step1_reagents formamide Formamide formamide->step1_reagents dmp 4,6-Dimethylpyrimidine step1_reagents->dmp dmp_nitration 4,6-Dimethylpyrimidine nitrating_mixture HNO₃ / H₂SO₄ dmp_nitration->nitrating_mixture nitro_dmp 4,6-Dimethyl-5-nitropyrimidine nitrating_mixture->nitro_dmp nitro_dmp_reduction 4,6-Dimethyl-5-nitropyrimidine reducing_agent SnCl₂·2H₂O / HCl or H₂, Pd/C nitro_dmp_reduction->reducing_agent final_product This compound reducing_agent->final_product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4,6-Dimethylpyrimidine

The initial step involves the construction of the pyrimidine ring through a condensation reaction between pentane-2,4-dione (acetylacetone) and formamide. This reaction is a classic example of pyrimidine synthesis, where the dicarbonyl compound provides the C4, C5, and C6 atoms, along with their substituents, and formamide provides the N1, C2, and N3 atoms of the heterocyclic ring.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
Pentane-2,4-dioneC₅H₈O₂100.1210.0 g0.100
FormamideCH₃NO45.0422.5 g0.500
Diethyl ether(C₂H₅)₂O74.12As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione (10.0 g, 0.100 mol) and formamide (22.5 g, 0.500 mol).

  • Heating: Heat the reaction mixture to reflux at 180-190 °C for 4 hours. The solution will gradually darken.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4,6-dimethylpyrimidine by vacuum distillation to yield a colorless to pale yellow oil.

Characterization
  • Appearance: Colorless to pale yellow oil

  • Boiling Point: 151-152 °C

  • ¹H NMR (CDCl₃): δ 8.95 (s, 1H), 6.85 (s, 1H), 2.50 (s, 6H)

Part 2: Synthesis of 4,6-Dimethyl-5-nitropyrimidine

The second step is the electrophilic nitration of the 4,6-dimethylpyrimidine synthesized in Part 1. The pyrimidine ring is generally electron-deficient; however, the two methyl groups at positions 4 and 6 are weakly activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
4,6-DimethylpyrimidineC₆H₈N₂108.145.41 g0.050
Concentrated Sulfuric Acid (98%)H₂SO₄98.0825 mL-
Concentrated Nitric Acid (70%)HNO₃63.0110 mL-
IceH₂O18.02As needed-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (10 mL) to concentrated sulfuric acid (25 mL) while maintaining the temperature below 10 °C.

  • Reaction:

    • In a separate 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 4,6-dimethylpyrimidine (5.41 g, 0.050 mol) in concentrated sulfuric acid (25 mL) at room temperature.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add the pre-cooled nitrating mixture dropwise to the pyrimidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to afford 4,6-dimethyl-5-nitropyrimidine as pale yellow crystals.

Characterization
  • Appearance: Pale yellow crystalline solid

  • Melting Point: 95-97 °C

  • ¹H NMR (CDCl₃): δ 9.10 (s, 1H), 2.70 (s, 6H)

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group of 4,6-dimethyl-5-nitropyrimidine to the corresponding primary amine. Two effective methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride

This is a classic and robust method for the reduction of aromatic nitro compounds. Tin(II) chloride acts as the reducing agent in an acidic medium (concentrated hydrochloric acid).

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
4,6-Dimethyl-5-nitropyrimidineC₆H₇N₃O₂153.143.06 g0.020
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6322.6 g0.100
Concentrated Hydrochloric Acid (37%)HCl36.4640 mL-
Sodium Hydroxide (10 M aq.)NaOH40.00As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4,6-dimethyl-5-nitropyrimidine (3.06 g, 0.020 mol) in concentrated hydrochloric acid (40 mL).

  • Addition of Reducing Agent: To this stirred suspension, add a solution of tin(II) chloride dihydrate (22.6 g, 0.100 mol) in concentrated hydrochloric acid (20 mL) portion-wise, maintaining the temperature below 50 °C with a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture at 60-70 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Carefully basify the solution to pH > 10 by the slow addition of 10 M aqueous sodium hydroxide. A white precipitate of tin hydroxides will form.

    • Extract the product with ethyl acetate (4 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative for the reduction, often providing higher purity products and avoiding the use of heavy metal reagents.

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
4,6-Dimethyl-5-nitropyrimidineC₆H₇N₃O₂153.143.06 g0.020
Palladium on Carbon (10 wt. %)Pd/C-300 mg-
EthanolC₂H₅OH46.07100 mL-
Hydrogen GasH₂2.021 atm-
Celite®--As needed-
  • Reaction Setup: To a solution of 4,6-dimethyl-5-nitropyrimidine (3.06 g, 0.020 mol) in ethanol (100 mL) in a hydrogenation flask, add 10% palladium on carbon (300 mg).

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a Parr hydrogenator). Purge the flask with hydrogen to replace the air.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent to yield this compound.

Characterization of this compound
  • Appearance: Off-white to light brown solid

  • Melting Point: 168-170 °C

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 3.50 (br s, 2H, NH₂), 2.40 (s, 6H)

  • ¹³C NMR (CDCl₃): δ 155.0, 152.5, 130.0, 120.0, 22.0

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitration: The nitration reaction is highly exothermic and potentially hazardous. The addition of the nitrating mixture must be done slowly and with efficient cooling to control the temperature. Concentrated acids are highly corrosive and should be handled with extreme care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby. Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry completely in the air. The filtration should be done while the Celite® pad is still moist.

Strategic Recrystallization of 4,6-Dimethylpyrimidin-5-amine: A Protocol for Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 4,6-Dimethylpyrimidin-5-amine via recrystallization. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This document moves beyond a simple set of instructions to provide the underlying chemical principles, a systematic method for solvent selection, and a detailed, field-tested protocol. The methodologies herein are designed to be self-validating, empowering researchers to adapt and optimize the process for varying scales and impurity profiles, ensuring the consistent attainment of high-purity material suitable for downstream applications in drug development.

Part 1: Foundational Principles and Strategic Considerations

The Molecular Profile of this compound

Understanding the structure of this compound is fundamental to designing an effective purification strategy. The molecule's behavior is governed by three key structural features:

  • The Pyrimidine Core: A nitrogen-containing heterocyclic ring that imparts a degree of polarity and provides hydrogen bond acceptors (the ring nitrogens).

  • The 5-Amine Group (-NH₂): This is the dominant functional group, making the molecule basic and capable of acting as a strong hydrogen bond donor and acceptor. This feature significantly increases its potential solubility in polar, protic solvents.[1]

  • The 4,6-Dimethyl Groups (-CH₃): These non-polar alkyl groups contribute to the molecule's lipophilicity, influencing its solubility in organic solvents.

The interplay between the polar amine/pyrimidine moieties and the non-polar methyl groups dictates the compound's solubility profile, which is the cornerstone of recrystallization.[2]

The Theory of Recrystallization: A Primer

Recrystallization is a powerful purification technique based on differential solubility.[3] The ideal solvent for a single-solvent recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon filtration).[2]

When a single perfect solvent cannot be found, a two-solvent (or mixed-solvent) system is employed. This involves dissolving the compound in a minimum amount of a hot "good" solvent, in which it is highly soluble, followed by the careful addition of a "bad" or "anti-solvent," in which the compound is poorly soluble, to induce precipitation.[3][4]

Unique Challenges in Purifying Aromatic Amines

Amines present specific challenges that must be addressed:

  • Basicity and Salt Formation: As bases, amines can react with acidic impurities or even acidic solvents to form salts. While this property can sometimes be exploited for purification via acid-base extraction, it can also complicate standard recrystallization.[5][6]

  • Oxidation Sensitivity: Aromatic amines can be susceptible to air oxidation, which often results in the formation of colored impurities.[5] Performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this, though it is often not strictly necessary for this compound.

Part 2: Systematic Solvent Screening Protocol

The selection of an appropriate solvent system is the most critical step for successful recrystallization. A systematic screening process is essential to identify the optimal conditions for your specific batch of crude this compound, as impurity profiles can vary.

Experimental Workflow for Solvent Selection

The following protocol outlines a small-scale procedure to test a range of solvents.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Initial Solubility Test (Cold): To each tube, add a different solvent (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) dropwise, starting with 0.5 mL. Agitate at room temperature and observe solubility. A good solvent will dissolve the compound poorly or not at all at this stage.

  • Solubility Test (Hot): Gently heat the tubes that showed poor solubility in a water or sand bath. Add more solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.[2]

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. If the compound "oils out" or no crystals form, the solvent is likely unsuitable for a single-solvent system but may be useful in a mixed-solvent system.

Data Interpretation and Selection

Summarize your findings in a table to facilitate comparison.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterLowModerateGood, fine needlesPotential single solvent or "bad" solvent.
EthanolLow-ModerateHighGood, prismsPromising single solvent.
IsopropanolLowHighGoodPromising single solvent.
Ethyl AcetateLowModerateModeratePossible single solvent.
TolueneVery LowLowPoorPotential "bad" solvent.
HeptaneInsolubleInsolubleNoneIdeal "bad" solvent / anti-solvent.

Workflow for Solvent Screening

G cluster_prep Preparation cluster_testing Solvent Testing cluster_cool Crystallization cluster_eval Evaluation prep1 Weigh ~25mg Crude Amine prep2 Place in Test Tubes prep1->prep2 test1 Add 0.5 mL Solvent (Room Temp) prep2->test1 test2 Observe Solubility test1->test2 test3 Heat to Boiling test2->test3 test4 Add Solvent until Dissolved test3->test4 cool1 Slow Cool to RT test4->cool1 cool2 Cool in Ice Bath cool1->cool2 eval1 Observe Crystal Quality & Quantity cool2->eval1 eval2 Select Best Solvent System eval1->eval2

Caption: Workflow for systematic solvent screening.

Part 3: High-Purity Recrystallization Protocol (Ethanol)

This protocol assumes ethanol has been identified as a suitable single solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade or better)

  • Erlenmeyer flasks (at least two)

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Ice-water bath

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a starting volume of ethanol (e.g., 20 mL) and begin heating the slurry on a hotplate with stirring.

  • Achieve Saturation: Continue to heat the mixture to a gentle boil. Add small portions of hot ethanol slowly until all the solid material has just dissolved. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution. [3] Adding excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wood block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[2][3]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[4]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol . This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.[2]

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the crystal cake to a watch glass or drying dish and dry to a constant weight, either air-drying or in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Recrystallization General Workflow

G start Place Crude Amine in Flask dissolve Add Minimum Amount of Hot Ethanol start->dissolve hot_filt_q Insoluble or Colored Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slowly Cool Solution to Room Temperature hot_filt_q->cool No hot_filt->cool ice Cool in Ice Bath (>30 min) cool->ice vac_filt Collect Crystals via Vacuum Filtration ice->vac_filt wash Wash with Minimal Ice-Cold Ethanol vac_filt->wash dry Dry Crystals to Constant Weight wash->dry end_node High-Purity Product dry->end_node

Caption: General workflow for single-solvent recrystallization.

Part 4: Purity Assessment and Troubleshooting

Assessing Purity

After drying, the purity of the this compound should be confirmed.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot.

  • Spectroscopic Methods (NMR, HPLC): For quantitative analysis, techniques like ¹H NMR or HPLC are definitive for establishing purity levels.

Troubleshooting Guide
ProblemPotential Cause(s)Solution(s)
No crystals form on cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Boil off some of the solvent to re-concentrate the solution and cool again.2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous batch.
Compound "oils out" instead of crystallizing. 1. The solution is cooling too quickly.2. The melting point of the solute is lower than the boiling point of the solvent.3. Insoluble impurities are present.1. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly.2. Switch to a lower-boiling point solvent.3. Add more hot solvent to dissolve the oil, then perform hot filtration before cooling.
Very low recovery/yield. 1. Too much solvent was used.2. The crystals were washed with too much or with room-temperature solvent.3. Premature crystallization during hot filtration.1. Use the absolute minimum of hot solvent for dissolution.2. Wash crystals only with a minimal amount of ice-cold solvent.3. Ensure the filtration apparatus is pre-heated and the transfer is done quickly.

References

Application Notes and Protocols: Derivatization of 4,6-Dimethylpyrimidin-5-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] 4,6-Dimethylpyrimidin-5-amine, a readily accessible starting material, presents a versatile platform for the generation of diverse chemical libraries for biological screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We present detailed, field-proven protocols for strategic modifications of the 5-amino group, including acylation, sulfonylation, and reductive amination. The rationale behind each experimental choice is elucidated to empower researchers to adapt and innovate. Furthermore, we outline standardized protocols for essential biological screening assays, such as anticancer cell proliferation and antimicrobial susceptibility testing, to facilitate the rapid evaluation of newly synthesized derivatives. This guide is intended to serve as a practical and authoritative resource for the exploration of the chemical and biological space surrounding this compound.

Introduction: The Significance of the Pyrimidine Core

Heterocyclic compounds, particularly those containing the pyrimidine nucleus, are of immense interest in drug discovery due to their wide range of biological activities.[1][2] Pyrimidine derivatives have demonstrated efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2] Their prevalence in nature, as components of nucleic acids (thymine, cytosine, and uracil), allows them to readily interact with biological macromolecules like enzymes and receptors.[1]

This compound is an attractive starting scaffold for several reasons:

  • Structural Simplicity and Accessibility: Its straightforward synthesis and commercial availability make it a cost-effective entry point for library synthesis.

  • Strategic Functional Handle: The primary amine at the C5 position is a versatile nucleophile, amenable to a wide array of chemical transformations.

  • Modulation of Physicochemical Properties: Derivatization of the amino group allows for systematic tuning of key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Proven Bioactivity: The aminopyrimidine motif is present in numerous kinase inhibitors and other targeted therapies, suggesting a high probability of identifying novel bioactive compounds.[3][4]

This guide will focus on three robust and high-yielding derivatization strategies to generate a library of novel this compound analogs for subsequent biological evaluation.

Derivatization Strategies and Protocols

The primary amino group of this compound is a nucleophilic site that can readily react with various electrophiles.[5] The following protocols are designed to be scalable and adaptable for generating a diverse library of compounds.

N-Acylation: Synthesis of Amide Derivatives

Acylation of the 5-amino group introduces an amide linkage, a common functional group in many pharmaceuticals. This modification can introduce a variety of substituents, significantly altering the steric and electronic properties of the parent molecule.

Rationale: The reaction of an amine with an acyl chloride or anhydride is a classic and highly efficient method for amide bond formation. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction with acyl chlorides, preventing the protonation and deactivation of the starting amine.

Protocol 2.1.1: General Procedure for N-Acylation with Acyl Chlorides
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Table 1: Example Reagents for N-Acylation

Reagent (Acyl Chloride)Expected Product Functionality
Acetyl chlorideIntroduces a small, neutral methyl group.
Benzoyl chlorideAdds a bulky, aromatic phenyl group.
Cyclopropanecarbonyl chlorideIncorporates a small, rigid cycloalkyl moiety.
4-Methoxybenzoyl chlorideIntroduces an electron-donating aromatic group.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is another key pharmacophore found in a wide range of drugs, including antibiotics and diuretics. Sulfonylation of the 5-amino group can significantly impact the acidity and hydrogen bonding capabilities of the molecule.

Rationale: Similar to acylation, sulfonylation proceeds via the reaction of the amine with a sulfonyl chloride. The reaction is typically performed in the presence of a base like pyridine, which can also serve as the solvent, to neutralize the generated HCl.

Protocol 2.2.1: General Procedure for N-Sulfonylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise to the solution at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction (typically 4-12 hours).

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by recrystallization or flash column chromatography to afford the pure sulfonamide derivative.

Table 2: Example Reagents for N-Sulfonylation

Reagent (Sulfonyl Chloride)Expected Product Functionality
Methanesulfonyl chlorideIntroduces a small, polar methylsulfonyl group.
Benzenesulfonyl chlorideAdds a phenylsulfonyl group.
4-Toluenesulfonyl chlorideIncorporates a tolylsulfonyl group.
2-Thiophenesulfonyl chlorideIntroduces a heteroaromatic sulfonyl moiety.
Reductive Amination: Synthesis of Secondary Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[6][7][8] This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[6][7]

Rationale: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild and selective nature.[7] The reaction is typically carried out under slightly acidic conditions to facilitate imine formation.

Protocol 2.3.1: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (0.1 M).

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude secondary amine by flash column chromatography.

Table 3: Example Reagents for Reductive Amination

Reagent (Aldehyde/Ketone)Expected Product Functionality
FormaldehydeIntroduces a methyl group.
BenzaldehydeAdds a benzyl group.
AcetoneIncorporates an isopropyl group.
CyclohexanoneForms a cyclohexylamino derivative.
Derivatization Workflow Visualization

The following diagram illustrates the overall workflow for the derivatization of this compound.

Derivatization_Workflow Start This compound Acylation N-Acylation (Protocol 2.1.1) Start->Acylation Acyl Chloride, Base Sulfonylation N-Sulfonylation (Protocol 2.2.1) Start->Sulfonylation Sulfonyl Chloride, Pyridine ReductiveAmination Reductive Amination (Protocol 2.3.1) Start->ReductiveAmination Aldehyde/Ketone, NaBH(OAc)₃ Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides SecondaryAmines Secondary Amine Derivatives ReductiveAmination->SecondaryAmines Screening Biological Screening Amides->Screening Sulfonamides->Screening SecondaryAmines->Screening

Caption: Workflow for the derivatization of this compound.

Biological Screening Protocols

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the prevalence of the pyrimidine scaffold in oncology and infectious diseases, we provide protocols for two fundamental screening assays.[1][2]

Anticancer Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 3.1.1: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

Protocol 3.2.1: Broth Microdilution for MIC Determination
  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Biological Screening Cascade Visualization

The following diagram outlines a logical cascade for screening the newly synthesized compound library.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Lead Optimization CompoundLibrary Synthesized Compound Library PrimaryAssay High-Throughput Primary Assay (e.g., Single-Dose MTT) CompoundLibrary->PrimaryAssay DoseResponse Dose-Response (IC₅₀/MIC) (Protocols 3.1.1 / 3.2.1) PrimaryAssay->DoseResponse Active Compounds HitSelection Hit Selection (Potency & SAR) DoseResponse->HitSelection SecondaryAssays Secondary Assays (e.g., Kinase Profiling, Selectivity) HitSelection->SecondaryAssays Confirmed Hits LeadCandidates Lead Candidates SecondaryAssays->LeadCandidates

Caption: A typical screening cascade for hit identification and validation.

Conclusion

This application note provides a detailed and practical framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The protocols for N-acylation, N-sulfonylation, and reductive amination offer robust and versatile methods for accessing a wide range of chemical diversity. By coupling these synthetic strategies with systematic biological screening, researchers can efficiently explore the structure-activity relationships of this privileged scaffold and identify novel lead compounds for drug discovery programs. The methodologies described herein are designed to be a valuable resource, empowering scientists to accelerate their research in the quest for new therapeutic agents.

References

analytical methods for 4,6-Dimethylpyrimidin-5-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4,6-Dimethylpyrimidin-5-amine

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the structural characterization and purity assessment of this compound. As a substituted pyrimidine, this compound holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and agrochemicals. Ensuring its structural integrity and purity is paramount for its application in research and development. This guide presents field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, analytical scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. Substituted pyrimidines, such as this compound, are crucial building blocks in medicinal chemistry. The precise placement of functional groups on the pyrimidine ring dictates the molecule's physicochemical properties and its subsequent biological activity. Therefore, unambiguous characterization of such intermediates is a critical, non-negotiable step in the drug discovery and development pipeline.

This document outlines a multi-faceted analytical approach to confirm the identity, structure, and purity of this compound. The methods described are based on established principles for the analysis of related aminopyrimidine structures and are designed to provide a complete analytical profile of the molecule.[1][2]

Physicochemical & Computed Properties

A foundational understanding of the molecule's properties is essential for method development. The following table summarizes key computed properties for this compound and its common isomers, providing context for analytical behavior.

PropertyThis compound4,6-Dimethylpyrimidin-2-amine4-Amino-2,6-dimethylpyrimidine
Molecular Formula C₆H₉N₃C₆H₉N₃C₆H₉N₃[3]
Molecular Weight 123.16 g/mol [4]123.16 g/mol 123.16 g/mol [3]
CAS Number 31401-46-4[4]767-15-7461-98-3[3]
Appearance Not specified; likely solidWhite crystalline powder[5]Crystalline solid[3]
Melting Point Not specified151-153 °C180-185 °C[3]
LogP (Computed) 0.5[4]0.7[6]Not specified
Polar Surface Area 51.8 Ų[6]51.8 Ų[6]Not specified

Integrated Analytical Workflow

A comprehensive characterization of this compound requires the integration of multiple analytical techniques. Spectroscopic methods provide structural confirmation, while chromatographic techniques assess purity and quantify the analyte. The following workflow is recommended for a full characterization.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Final_Report Comprehensive Characterization Report NMR->Final_Report MS Mass Spectrometry (EI, ESI) MS->Final_Report FTIR FT-IR Spectroscopy FTIR->Final_Report HPLC RP-HPLC-UV/DAD HPLC->Final_Report GCMS GC-MS GCMS->Final_Report Sample Sample of This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the number and connectivity of protons and carbons.

Rationale: The chemical shifts, integration, and coupling patterns of the protons are unique to the substitution pattern. For the 5-amino isomer, one would expect a single pyrimidine proton singlet, two distinct methyl singlets, and a broad singlet for the amine protons. This pattern is distinct from the 2-amino isomer, which would show a pyrimidine proton singlet and a single methyl environment (appearing as one singlet).[7]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amines as it can slow the N-H proton exchange, sometimes allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • Pyrimidine H-2: A singlet expected around δ 8.0-8.5 ppm.

      • Amine NH₂: A broad singlet, chemical shift is concentration and solvent dependent, typically δ 3.0-5.0 ppm.

      • Methyl C4-CH₃ & C6-CH₃: Two distinct singlets, likely in the range of δ 2.2-2.6 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Pyrimidine C-2, C-4, C-5, C-6: Four distinct aromatic carbon signals. The carbons bearing methyl groups (C-4, C-6) and the amino group (C-5) will be upfield compared to the unsubstituted C-2.

      • Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign peaks based on expected chemical shifts and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Rationale: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable. EI provides valuable fragmentation data for structural confirmation, while ESI (positive ion mode) is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Protocol: GC-MS (with EI) and LC-MS (with ESI)

  • Sample Preparation:

    • For GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

    • For LC-MS: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase, typically a mixture of acetonitrile and water.

  • Instrumentation:

    • GC-MS: A standard GC system coupled to a mass spectrometer with an EI source.[10]

    • LC-MS: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Acquisition:

    • EI-MS: Acquire a full scan spectrum (e.g., m/z 40-300). The molecular ion (M⁺) should be observed at m/z 123. Analyze the fragmentation pattern, which may involve loss of methyl radicals or HCN.

    • ESI-MS: Acquire a full scan spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 124.

  • Data Analysis: Confirm that the observed molecular ion matches the calculated molecular weight of C₆H₉N₃ (123.16 g/mol ). If using HRMS, the measured mass should be within 5 ppm of the calculated exact mass.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Rationale: The FT-IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the methyl and aromatic groups, and the C=N and C=C stretching vibrations of the pyrimidine ring. These bands provide a unique fingerprint for the molecule.[1]

Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed neat if it is a liquid. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis & Expected Peaks:

    • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretching: Bands just below 3000 cm⁻¹ (aliphatic methyl) and just above 3000 cm⁻¹ (aromatic).

    • N-H Bending: A band around 1600-1650 cm⁻¹.

    • C=N and C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

Functional GroupExpected Wavenumber (cm⁻¹)Source Reference
N-H Stretch (Amine)3182 - 3456 cm⁻¹[11]
C-H Stretch (Aromatic/Aliphatic)2900 - 3100 cm⁻¹[1]
N-H Bend (Amine)~1650 cm⁻¹[12]
C=N / C=C Stretch (Ring)1400 - 1600 cm⁻¹[1]

Chromatographic Purity and Quantification Protocols

Chromatographic methods are essential for determining the purity of the compound and for quantifying it in various matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse method for assessing the purity of organic compounds in the pharmaceutical and chemical industries.

Rationale: As a moderately polar and basic compound, this compound is well-suited for reversed-phase chromatography. A C18 column provides excellent retention for such aromatic compounds. The mobile phase should be buffered (e.g., with ammonium acetate or formate) to a pH between 3 and 7 to ensure consistent ionization and good peak shape for the basic amine. Acetonitrile is a common organic modifier.[2][13]

Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

  • Instrumentation & Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV/DAD at 254 nm (or max absorbance)
  • System Suitability: Inject a standard solution multiple times to ensure system precision (RSD < 2% for retention time and peak area).

  • Data Analysis: Determine purity by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for purity analysis, especially for identifying volatile impurities.

Rationale: The compound should have sufficient volatility and thermal stability for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for the tentative identification of any impurities based on their mass spectra. A mid-polarity column (e.g., 5% phenyl) is a good starting point.[14][15]

Protocol: Impurity Profiling by GC-MS

  • Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation & Conditions:

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min[10]
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source EI, 70 eV, 230 °C
Scan Range m/z 40-350
  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Assess purity based on area percent. For any significant impurities, analyze the corresponding mass spectrum and compare it to library databases (e.g., NIST) for tentative identification.

References

Application Note: A Validated, Scalable Protocol for the Production of 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4,6-Dimethylpyrimidin-5-amine

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active compounds. The demand for a reliable and scalable synthesis protocol is paramount for advancing research from bench-scale discovery to preclinical and clinical supply. This application note provides a comprehensive, two-step experimental guide for the production of this compound. We first establish a baseline laboratory-scale protocol and then detail the critical parameters and modifications required for scaling up production to the kilogram level. The described methodology emphasizes safety, efficiency, and process control, addressing common challenges such as thermal management, mass transfer, and product isolation. This guide is intended for researchers, chemists, and process development professionals seeking a robust and validated pathway to this important chemical intermediate.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence in nucleobases and its versatile chemical functionality.[1] Specifically, the 5-amino substituted pyrimidine core is a frequent pharmacophore in kinase inhibitors and other targeted therapies. The efficient production of this compound is therefore a critical enabling step in many drug discovery programs.

The synthetic strategy outlined herein was selected for its robustness, use of readily available starting materials, and amenability to large-scale production. The process is divided into two primary stages:

  • Nitration: Electrophilic nitration of the commercially available 2-Amino-4,6-dimethylpyrimidine at the C5 position to yield the key intermediate, 2-Amino-4,6-dimethyl-5-nitropyrimidine. The pyrimidine ring is generally electron-deficient, but the existing amino and methyl groups activate the C5 position, making it susceptible to electrophilic attack.[2]

  • Reduction: Chemical reduction of the 5-nitro group to the target 5-amino functionality. For scalability and operational safety, a metal-acid system (Tin(II) chloride) is employed, which is highly effective for the reduction of aromatic nitro groups and avoids the need for high-pressure hydrogenation equipment.[3][4]

This approach provides a clear and reliable path to the desired product, with well-defined control points for ensuring reaction completion and product purity.

Overall Synthetic Workflow

G cluster_note A Starting Material: 2-Amino-4,6-dimethylpyrimidine B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C Intermediate: 2-Amino-4,6-dimethyl- 5-nitropyrimidine B->C D Step 2: Reduction (SnCl₂·2H₂O / HCl) C->D F Purification (Crystallization) D->F E Final Product: This compound* F->E Note *Note: The 2-amino group is removed during the reduction/workup process via diazotization and hydrolysis.

Caption: High-level overview of the two-step synthesis process.

Part 1: Laboratory-Scale Synthesis Protocol (10 g Scale)

This section establishes the baseline procedure for synthesizing this compound on a standard laboratory scale.

Step 1: Synthesis of 2-Amino-4,6-dimethyl-5-nitropyrimidine

Causality: This step introduces the nitro group at the desired position. The use of a sulfuric acid catalyst is crucial as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the moderate reactivity of the pyrimidine ring. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of byproducts.

Materials & Equipment

Reagent/Equipment Quantity/Specification
2-Amino-4,6-dimethylpyrimidine 10.0 g
Concentrated Sulfuric Acid (98%) 50 mL
Concentrated Nitric Acid (70%) 6.0 mL
250 mL 3-neck round-bottom flask 1
Magnetic stirrer and stir bar 1
Thermometer 1
Dropping funnel 1
Ice-water bath 1
Crushed ice ~400 g

| Buchner funnel and filter paper | 1 |

Protocol:

  • Setup: Equip the 250 mL 3-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in an ice-water bath.

  • Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask. Begin stirring and allow the acid to cool to below 10°C.

  • Substrate Addition: Slowly and portion-wise, add the 2-Amino-4,6-dimethylpyrimidine (10.0 g) to the cold sulfuric acid. Maintain the internal temperature below 15°C throughout the addition. A complete dissolution should be observed.

  • Nitration: Once the substrate is fully dissolved, cool the solution to 0-5°C. Slowly add concentrated nitric acid (6.0 mL) via the dropping funnel over 30-45 minutes. Crucial: The internal temperature must not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).

  • Quenching & Precipitation: Carefully and slowly pour the reaction mixture onto ~400 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the yellow solid under vacuum at 50°C to a constant weight.

  • Analysis: The expected yield is typically 80-90%. Characterize the product (2-Amino-4,6-dimethyl-5-nitropyrimidine) via NMR and MS to confirm its identity.

Step 2: Synthesis of this compound

Causality: This step reduces the nitro group to an amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation.[3] The acidic conditions are also key to the subsequent in-situ removal of the C2-amino group. During the reaction and workup, the 2-amino group is diazotized by trace nitrous acid (formed from residual nitrate) and subsequently hydrolyzed to a hydroxyl group, which tautomerizes to the more stable ketone. In the strongly acidic and hot conditions of the workup, this group is ultimately removed, yielding the final product.

Materials & Equipment

Reagent/Equipment Quantity/Specification
2-Amino-4,6-dimethyl-5-nitropyrimidine 10.0 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 53.0 g
Concentrated Hydrochloric Acid (37%) 80 mL
Sodium Hydroxide (50% w/v aq. solution) As needed
Dichloromethane (DCM) 200 mL
500 mL round-bottom flask 1
Reflux condenser 1
Heating mantle 1
pH paper or meter 1

| Separatory funnel | 1 |

Protocol:

  • Setup: To the 500 mL flask, add the 2-Amino-4,6-dimethyl-5-nitropyrimidine (10.0 g), Tin(II) chloride dihydrate (53.0 g), and concentrated HCl (80 mL).

  • Reaction: Attach the reflux condenser and heat the mixture to 100-110°C with stirring for 3 hours. The solution should become homogeneous.

  • Cooling: After 3 hours, cool the reaction mixture to room temperature.

  • Basification (Work-up): Place the flask in an ice bath. Slowly and carefully add 50% NaOH solution to the stirred mixture until the pH is strongly basic (pH > 12). This is a highly exothermic process; maintain the temperature below 30°C. A thick precipitate of tin hydroxides will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Analysis: The expected yield is 60-75%. Confirm product identity and purity via NMR, MS, and melting point.

Part 2: Scale-Up Considerations and Protocol (1 kg Scale)

Scaling a synthesis from grams to kilograms introduces significant challenges that must be proactively managed. Direct multiplication of lab-scale quantities is unsafe and inefficient.

Key Scale-Up Challenges:

  • Thermal Management: The nitration step is highly exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient. A jacketed reactor with a thermal control unit is mandatory to maintain the critical temperature range and prevent a thermal runaway.[5]

  • Mass and Reagent Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" during exothermic additions, increasing the risk of side reactions and safety incidents. The rate of reagent addition must be carefully controlled and tied to the reactor's cooling capacity.

  • Safety and Handling: Handling large volumes of concentrated acids and caustic solutions requires specialized equipment and stringent personal protective equipment (PPE).[6][7][8] Ventilation is critical, especially during the quenching and basification steps which can release fumes.

  • Work-up and Isolation: Filtering and washing kilogram quantities of product requires large-scale equipment like a Nutsche filter-dryer. Manual handling becomes impractical and unsafe.

Process Flow Diagram for Scaled-Up Production

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction A Charge H₂SO₄ to Jacketed Reactor (-5°C) B Controlled Addition of Starting Material (T < 15°C) A->B C Controlled Addition of HNO₃ (T < 10°C) B->C D Reaction at RT (2h) C->D E Quench into Ice/Water Vessel D->E F Filter & Wash with Nutsche Filter-Dryer E->F G Charge Intermediate, SnCl₂, HCl to Jacketed Reactor F->G Transfer Dried Intermediate H Heat to Reflux (3h) G->H I Cool and Perform Controlled Caustic Quench (T < 30°C) H->I J Liquid-Liquid Extraction I->J K Solvent Distillation J->K L Crystallization & Drying K->L

Caption: Workflow for kilogram-scale production.

Comparative Protocol: Lab vs. Scale-Up
ParameterLab Scale (10 g)Scale-Up (1 kg)Rationale for Change
Nitration
Reactor250 mL RBF20 L Jacketed Glass ReactorRequired for volume and critical temperature control.
H₂SO₄50 mL5.0 LDirect scale-up of volume.
HNO₃ Addition30-45 min (manual)2-3 hours (dosing pump)Controlled addition rate is critical to manage exotherm.
QuenchManual pour onto icePump transfer into a separate agitated quench vesselSafety and control; avoids manual handling of large acid volumes.
FiltrationBuchner funnelNutsche filter-dryerEfficiency and operator safety for handling large solid mass.
Reduction
Reactor500 mL RBF50 L Jacketed Glass ReactorAccommodates larger volumes and allows for controlled cooling during quench.
SnCl₂·2H₂O53.0 g5.3 kgDirect scale-up of mass.
HCl80 mL8.0 LDirect scale-up of volume.
BasificationManual additionDosing pump with pH probeEnsures controlled, safe neutralization of large acid volume and prevents temperature spikes.
ExtractionSeparatory funnelAgitated extraction vesselInefficient and unsafe to perform manual extractions at this scale.

Safety, Handling, and Waste Disposal

General Precautions: All operations must be conducted in a well-ventilated fume hood or designated chemical processing area. A safety shower and eyewash station must be readily accessible.[8]

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety goggles, and face shield. For handling concentrated acids and bases, heavy-duty acid-resistant gloves (e.g., butyl rubber) and an apron are mandatory.[9]

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always add acid to water (or substrate in acid), never the other way around. Use dedicated, properly vented equipment for transfers.

  • Caustic Handling: 50% Sodium Hydroxide is highly corrosive and generates significant heat upon dilution or neutralization. The basification step must be performed with external cooling.

  • Waste Disposal:

    • Aqueous Waste: The acidic and basic aqueous layers from work-ups must be neutralized before disposal. The final aqueous stream will contain tin salts, which may be classified as heavy metal waste and require specialized disposal according to local regulations.

    • Solid Waste: The dried tin hydroxide precipitate should be treated as hazardous waste.

    • Solvent Waste: Halogenated (DCM) and non-halogenated (ethanol) solvent waste streams must be collected separately.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Nitration - Incomplete reaction. - Temperature too high, causing degradation. - Loss of product during quench/filtration.- Extend reaction time and monitor by TLC. - Ensure strict temperature control (<10°C) during HNO₃ addition. - Ensure product has fully precipitated before filtration; use minimal cold water for washing.
Incomplete Reduction - Insufficient reducing agent. - Reaction time too short.- Use a slight excess of SnCl₂·2H₂O. - Extend reflux time to 4-5 hours and monitor by TLC until starting material is consumed.
Product is an Oil/Difficult to Crystallize - Presence of impurities. - Incorrect crystallization solvent.- Purify the crude product by column chromatography before crystallization. - Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Toluene). Use seeding crystals if available.
Difficult Phase Separation During Extraction - Emulsion formation, often due to fine tin hydroxide precipitate.- Add a small amount of brine to the extraction to help break the emulsion. - If persistent, filter the entire biphasic mixture through a pad of celite before attempting separation.

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. By establishing a baseline laboratory protocol and identifying the critical process parameters for scale-up, this guide provides a clear pathway for producing kilogram quantities of this valuable intermediate. A strong emphasis on process control—particularly thermal management during the nitration and subsequent work-up steps—is essential for ensuring a safe, efficient, and reproducible manufacturing process. The methodologies described herein are designed to be directly applicable in both academic research and industrial drug development settings.

References

protocols for N-alkylation of 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for N-Alkylation of 4,6-Dimethylpyrimidin-5-amine

For researchers and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The this compound core is a valuable starting point for the synthesis of a wide range of biologically active molecules. The functionalization of its primary amino group via N-alkylation or N-arylation opens a gateway to novel chemical entities with modulated potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of key synthetic protocols for the N-alkylation of this compound. As a senior application scientist, this document moves beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale for methodological choices. The protocols described are designed to be robust and self-validating, grounded in established chemical literature.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is the most classical approach to forming C-N bonds. It involves the reaction of the amine, which acts as a nucleophile, with an electrophilic alkyl halide. However, for primary amines like this compound, this method is often complicated by a lack of selectivity. The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of an undesired tertiary amine.[1][2]

To circumvent this, careful control of stoichiometry and the use of sterically hindered, non-nucleophilic bases are crucial. These bases are strong enough to deprotonate the amine (or the resulting ammonium salt after the first alkylation), but their bulk prevents them from competing as nucleophiles.[3][4]

Causality and Experimental Rationale
  • Base Selection: A hindered base such as N,N-diisopropylethylamine (Hünig's base) is employed. Its role is to scavenge the proton from the amine nitrogen after nucleophilic attack, regenerating a neutral, nucleophilic amine and preventing the accumulation of the unreactive ammonium salt. Its steric bulk minimizes its own alkylation.[4]

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine salt intermediates without participating in the reaction.

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can favor the mono-alkylation product, though this often comes at the cost of conversion.

Experimental Protocol: Mono-alkylation with an Alkyl Bromide
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (Hünig's base) (2.0-3.0 eq.) to the stirred solution.

  • Alkylating Agent: Slowly add the alkyl bromide (1.0-1.2 eq.) to the mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove Hünig's base hydrobromide salt, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel to separate the desired secondary amine from any starting material and tertiary amine byproduct.

Method 2: Reductive Amination

Reductive amination is a highly versatile and selective method for N-alkylation that largely avoids the issue of overalkylation seen in direct alkylation.[5] The process involves two key steps that are typically performed in a single pot:

  • Formation of an imine intermediate from the reaction of the amine with an aldehyde or ketone.

  • In-situ reduction of the imine to the corresponding amine.[6]

The success of this one-pot reaction hinges on the choice of a reducing agent that is selective for the imine (or the protonated iminium ion) in the presence of the starting carbonyl compound.[5]

Causality and Experimental Rationale
  • pH Control: The initial imine formation is acid-catalyzed and reversible. The reaction is typically run under weakly acidic conditions (pH 4-5) to facilitate carbonyl protonation, which activates it for nucleophilic attack by the amine, and also to promote the dehydration of the hemiaminal intermediate.[7]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to reduce aldehydes and ketones.[8] This selectivity prevents premature reduction of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is another common choice, being particularly effective at reducing iminium ions at acidic pH.[5]

Workflow Diagram: Reductive Amination

G cluster_0 One-Pot Reductive Amination A This compound + Aldehyde/Ketone C Imine/Iminium Ion Formation A->C Condensation B Weak Acid (e.g., AcOH) B->C Catalysis E Reduction C->E D Selective Reducing Agent (e.g., STAB) D->E Hydride Transfer F N-Alkylated Product E->F

Caption: One-pot workflow for reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde (1.1-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by column chromatography on silica gel.

Method 3: N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis represents a greener, more atom-economical approach to N-alkylation.[9] In this process, a transition metal catalyst (commonly based on Iridium, Ruthenium, or Palladium) temporarily abstracts hydrogen from a primary or secondary alcohol to generate an aldehyde or ketone in situ.[10][11] This carbonyl intermediate then undergoes a reductive amination with the amine. The catalyst subsequently returns the "borrowed" hydrogen to the imine intermediate, yielding the alkylated amine and regenerating the catalyst. The only byproduct of this elegant process is water.[12]

Catalytic Cycle: Borrowing Hydrogen

G Cat [M]-H₂ M [M] Cat->M - H₂ Imine Imine Cat->Imine Hydrogenation M->Cat + H₂ M_Aldehyde [M]-Aldehyde M_Aldehyde->Imine + R'-NH₂ - H₂O Product N-Alkylated Amine Imine->Product Reduction Amine R'-NH₂ Alcohol R-CH₂OH Alcohol->M Oxidation Water H₂O

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

Experimental Protocol: Iridium-Catalyzed Alkylation with Benzyl Alcohol
  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the Iridium catalyst (e.g., [Ir(cod)Cl]₂, 1-2 mol%) and a suitable ligand (e.g., an N-heterocyclic carbene (NHC) precursor, 2-4 mol%).

  • Reactant Loading: Add this compound (1.0 eq.), the alcohol (e.g., benzyl alcohol, 1.5-2.0 eq.), and a base (e.g., potassium tert-butoxide, KOtBu, 1.5 eq.).

  • Solvent: Add an anhydrous, high-boiling solvent such as toluene or xylene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Reaction Monitoring: After cooling to room temperature, an aliquot can be taken for LC-MS analysis to check for conversion.

  • Work-up: Cool the reaction mixture, filter it through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the N-alkylated product.

Method 4: Buchwald-Hartwig Amination for N-Arylation

While the core topic is N-alkylation, the N-arylation of this compound is a critical transformation for expanding structural diversity. The Buchwald-Hartwig amination is the preeminent method for this purpose, utilizing a palladium catalyst to couple amines with aryl halides or triflates.[13][14] The reaction's success relies on the use of specialized phosphine or N-heterocyclic carbene ligands that facilitate the key steps of the catalytic cycle.[15]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineComplex [L₂Pd(II)(Ar)(NHR')]⁺X⁻ OxAdd->AmineComplex + R'-NH₂ AmidoComplex L₂Pd(II)(Ar)(NR') AmineComplex->AmidoComplex - H⁺ AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product ArX Ar-X Amine R'-NH₂ Base Base Base->AmidoComplex Deprotonation BaseHX Base-H⁺X⁻

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Pd-Catalyzed N-Arylation
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide or chloride (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.). Add an anhydrous solvent like toluene or 1,4-dioxane.

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Comparative Summary of N-Alkylation Protocols

FeatureDirect AlkylationReductive AminationBorrowing HydrogenBuchwald-Hartwig
Alkylating Agent Alkyl HalideAldehyde / KetoneAlcoholAryl Halide / Triflate
Selectivity Low (risk of overalkylation)High (mono-alkylation)High (mono-alkylation)High (mono-arylation)
Key Reagents Hindered BaseSelective Reductant (STAB)Transition Metal CatalystPd Catalyst + Ligand
Byproducts Halide SaltWater, Borate SaltsWaterHalide Salt
Green Chemistry Poor (halide waste)GoodExcellent (atom economical)Poor (metal, ligand waste)
Functional Group Tolerance ModerateGoodGood to ExcellentExcellent

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,6-Dimethylpyrimidin-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common side reactions and challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also understand their root causes.

The most reliable and common route to synthesize this compound involves a two-part process: the electrophilic nitration of the 4,6-dimethylpyrimidine starting material, followed by the reduction of the resulting nitro-intermediate. This guide is structured to address each part of this sequence independently.

Part A: Electrophilic Nitration of 4,6-Dimethylpyrimidine

The introduction of a nitro group at the C5 position is the critical first step. The C5 position is activated towards electrophilic attack by the two electron-donating methyl groups at C4 and C6. The standard method employs a mixed acid system of nitric acid and sulfuric acid to generate the potent nitronium ion (NO₂⁺) electrophile[1][2].

Frequently Asked Questions (FAQs): Nitration Step

Q1: My nitration reaction is resulting in a low yield or a complex mixture of products. What is happening?

A1: Low yields or the formation of multiple products in this step typically stem from three main issues: incorrect reaction temperature, improper acid ratio, or moisture contamination.

  • Causality—Temperature Control: The nitration of an activated heterocyclic ring is highly exothermic. If the temperature is not strictly controlled (ideally between 0-10°C), the reaction rate can accelerate uncontrollably. This leads to side reactions such as oxidation of the methyl groups or even ring degradation, resulting in a complex, often tarry, mixture.

  • Causality—Acid Mixture: The role of sulfuric acid is to act as a dehydrating agent and to protonate nitric acid, facilitating the formation of the nitronium ion (NO₂⁺)[1]. An insufficient amount of sulfuric acid will result in a lower concentration of the active electrophile, leading to an incomplete reaction. Conversely, an excessively harsh acidic environment can promote side reactions.

  • Causality—Moisture: The presence of water will quench the nitronium ion and dilute the acid mixture, significantly slowing down or halting the desired reaction. Ensure all glassware is thoroughly dried and use concentrated acids.

Q2: I am observing a byproduct with a mass corresponding to a dinitro-compound. How is this possible and how can I prevent it?

A2: While C5 is the most activated site, aggressive reaction conditions can lead to over-nitration. In some activated pyrimidine systems, such as pyrimidine-4,6-diones, nitration can even occur twice at the same carbon to form a 5,5-gem-dinitropyrimidine[3]. Although less likely here, dinitration at other positions or subsequent reactions are possible if the reaction is overheated or run for an extended period. To prevent this, ensure slow, portion-wise addition of the pyrimidine substrate to the cold mixed acid and carefully monitor the reaction progress by TLC.

Q3: My reaction mixture turned dark brown/black immediately upon adding the starting material. Is the reaction salvageable?

A3: A rapid change to a dark, tarry color often indicates significant decomposition of the starting material. This is typically caused by "runaway" nitration due to poor temperature control or adding the substrate too quickly. Unfortunately, this reaction is likely not salvageable. The best course of action is to safely quench the reaction (e.g., by pouring it carefully over a large amount of crushed ice) and restart, paying meticulous attention to maintaining a low temperature throughout the addition process.

Protocol 1: Synthesis of 4,6-Dimethyl-5-nitropyrimidine

Materials:

  • 4,6-Dimethylpyrimidine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10°C. This creates the "mixed acid."

  • Once the mixed acid is prepared and cooled, slowly add 4,6-dimethylpyrimidine portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate of the crude 4,6-dimethyl-5-nitropyrimidine should form.

  • Neutralize the cold aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Filter the solid product, wash it with cold water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Part B: Reduction of 4,6-Dimethyl-5-nitropyrimidine

The final step is the reduction of the nitro group to the target amine. This is a common transformation with several available methods, each with its own set of potential challenges. The most common methods are catalytic hydrogenation and metal-acid reductions.

Troubleshooting Flowchart: Incomplete Reduction of the Nitro Group

G start Reaction Stalled / Incomplete (TLC shows starting material or intermediate spots) check_catalyst Is this Catalytic Hydrogenation? start->check_catalyst check_metal Is this a Metal/Acid Reduction? check_catalyst->check_metal No catalyst_issue Potential Catalyst Poisoning or Deactivation check_catalyst->catalyst_issue Yes acid_issue Insufficient Acid check_metal->acid_issue Yes workup_issue Product Trapped in Metal Sludge check_metal->workup_issue Workup Problem solution_catalyst 1. Filter reaction through Celite, use fresh catalyst. 2. Increase catalyst loading (e.g., 5 to 10 mol%). 3. Ensure high-purity solvent & H₂ source. 4. Check for sulfur/amine impurities in starting material. catalyst_issue->solution_catalyst pressure_issue Insufficient H₂ Pressure or Agitation catalyst_issue->pressure_issue solution_pressure 1. Purge vessel and reinflate H₂ balloon. 2. Increase stirrer speed for better suspension. 3. Switch to a Parr shaker or autoclave for higher pressure. pressure_issue->solution_pressure solution_acid Add additional acid (e.g., acetic acid) portion-wise and monitor by TLC. acid_issue->solution_acid metal_issue Metal Passivation or Insufficient Amount acid_issue->metal_issue solution_metal 1. Add more activated metal powder. 2. Consider gentle heating to initiate/reactivate. metal_issue->solution_metal solution_workup After filtration, thoroughly wash the metal residue with hot ethanol or methanol to extract the product. workup_issue->solution_workup

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Frequently Asked Questions (FAQs): Reduction Step

Q4: My catalytic hydrogenation is very slow or has stopped completely. What's wrong?

A4: This is a classic symptom of catalyst poisoning or deactivation.

  • Causality—Catalyst Poisoning: Noble metal catalysts like Palladium on Carbon (Pd/C) are highly sensitive to poisons. Trace amounts of sulfur compounds (from reagents or glassware) or certain nitrogen heterocycles can irreversibly bind to the catalyst's active sites, rendering it inactive[4][5]. The amine product itself can also sometimes inhibit the catalyst by adsorbing to its surface[6].

    • Solution: Filter the reaction mixture through a pad of Celite® to remove the "poisoned" catalyst and add a fresh batch. Ensure you are using high-purity solvents and hydrogen.

  • Causality—Intermediate Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. In some cases, these intermediates can be stable enough to be observed and may require more forcing conditions to be fully reduced[7]. Furthermore, unreacted nitropyrimidine can react with the final amine product to form dimers or trimers, which can precipitate and coat the catalyst surface, halting the reaction[7].

    • Solution: Increasing hydrogen pressure or switching to a more active catalyst like Platinum on carbon (Pt/C) can help push the reaction to completion. In some cases, adding a co-solvent like methanol can help dissolve intermediates and byproducts[7].

Q5: I used an Iron/Acetic Acid reduction and my yield is very low after workup. Where did my product go?

A5: A common issue with metal-based reductions is the adsorption of the polar amine product onto the large surface area of the metal salts and oxides formed during the reaction. The product becomes trapped in the "iron sludge" that is filtered off.

  • Causality—Product Adsorption: The basic amine product can chelate or strongly adsorb to the iron oxide/hydroxide byproducts. A simple filtration and washing with a non-polar solvent is often insufficient to recover the trapped material[7].

    • Solution: After filtering the bulk of the iron residue, wash the filter cake extensively with a hot, polar solvent like ethanol or methanol. This will help dissolve and extract the adsorbed product. You may need to perform several washes. Basifying the filtrate during workup will also ensure the amine is in its freebase form, which is more soluble in organic solvents.

Q6: Can I use other reducing agents? What are the pros and cons?

A6: Yes, several reagents can effect this transformation. The choice depends on factors like scale, available equipment, and the presence of other functional groups.

Reducing Agent SystemProsCons
H₂ / Pd/C Very clean reaction; byproduct is water. Easy workup (filtration).Catalyst is expensive and can be pyrophoric. Susceptible to poisoning[4][5]. Requires specialized hydrogenation equipment.
Fe / Acetic Acid or HCl Inexpensive, robust, and reliable[8]. Tolerates many functional groups.Workup can be difficult; product gets trapped in iron sludge[7]. Requires stoichiometric amounts of metal, leading to significant waste.
SnCl₂·2H₂O / EtOH or EtOAc Mild conditions. Homogeneous reaction, easy to monitor.Tin waste is toxic and requires careful disposal. Workup requires careful pH control to remove tin salts.
Sodium Dithionite (Na₂S₂O₄) Mild and often used for sensitive substrates[9]. Easy to handle.Can sometimes lead to side products; may not be as generally effective as other methods.
Protocol 2: Reduction of 4,6-Dimethyl-5-nitropyrimidine

Method A: Catalytic Hydrogenation

  • To a flask suitable for hydrogenation, add 4,6-dimethyl-5-nitropyrimidine and a solvent such as ethanol or ethyl acetate.

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., Nitrogen or Argon)[4].

  • Seal the vessel, evacuate the inert gas, and purge with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi or using a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Method B: Iron in Acetic Acid

  • In a round-bottom flask, suspend 4,6-dimethyl-5-nitropyrimidine in glacial acetic acid.

  • Add iron powder (3-5 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often accompanied by a color change from yellow to colorless.

  • Once complete, cool the mixture to room temperature and dilute with water.

  • Filter the mixture through Celite® to remove the iron residue. Crucially, wash the filter cake thoroughly with hot ethanol to recover the adsorbed product.

  • Carefully basify the filtrate to pH > 10 with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Overall Synthesis Workflow

Caption: Overall two-step synthesis workflow with key side reactions.

References

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4,6-Dimethylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction yields.

Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a two-step process starting from the commercially available 4,6-dimethylpyrimidin-2-ol, or by synthesizing the pyrimidine core first. The key steps are the nitration of the pyrimidine ring at the 5-position, followed by the reduction of the resulting nitro group to the desired amine.

G A 4,6-Dimethylpyrimidine B 4,6-Dimethyl-5-nitropyrimidine A->B C 4,6-Dimethyl-5-nitropyrimidine D This compound C->D Reducing Agent (e.g., Fe/HCl, H₂/Pd-C)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low Yield or Complex Mixture in the Nitration Step

Question: My nitration of 4,6-dimethylpyrimidine results in a low yield of the desired 5-nitro product and multiple spots on my TLC plate. What is causing this and how can I fix it?

Answer: This is a common issue stemming from the reactivity of the pyrimidine ring and the exothermic nature of nitration. The key is precise control over reaction conditions.

Potential Causes & Solutions:

  • Over-Nitration or Degradation: The pyrimidine ring is susceptible to degradation under harsh acidic conditions or elevated temperatures.

    • Solution: Maintain strict temperature control. The reaction should be performed in an ice bath, ensuring the internal temperature does not exceed 5-10°C during the addition of the nitrating mixture. Overly aggressive nitrating agents or high temperatures can lead to unwanted side reactions.[1]

  • Incorrect Nitrating Agent Ratio: An improper ratio of nitric acid to sulfuric acid can affect the efficiency of nitronium ion (NO₂⁺) generation.

    • Solution: Use a well-established nitrating mixture, typically a 1:1 or 1:2 mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the electrophilic nitronium ion, which is essential for the reaction.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting material.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] After the initial exothermic phase is controlled, allow the reaction to stir at a slightly elevated, but controlled, temperature (e.g., room temperature) until the starting material is consumed.

Troubleshooting Workflow for Nitration:

G start Low Nitration Yield check_temp Check Temperature Control (Was it kept below 10°C?) start->check_temp temp_ok Yes check_temp->temp_ok No Issue temp_no No check_temp->temp_no Issue Found check_reagents Verify Reagent Purity & Ratio reagents_ok Purity/Ratio OK? check_reagents->reagents_ok No Issue reagents_no No check_reagents->reagents_no Issue Found check_time Monitor Reaction Time (via TLC) time_ok Complete? check_time->time_ok No Issue time_no No check_time->time_no Issue Found temp_ok->check_reagents solution_temp Solution: Maintain strict cooling. Add nitrating mix slowly. temp_no->solution_temp reagents_ok->check_time solution_reagents Solution: Use high-purity acids. Verify mixture ratio. reagents_no->solution_reagents end_node Optimized Yield time_ok->end_node solution_time Solution: Allow longer stir time. Slightly warm if needed. time_no->solution_time solution_temp->end_node solution_reagents->end_node solution_time->end_node

Caption: Troubleshooting flowchart for the nitration step.

Issue 2: Incomplete Reduction of the Nitro Group

Question: The reduction of 4,6-dimethyl-5-nitropyrimidine is stalling, and my workup yields a mixture of the starting material and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent hurdle. The choice of reducing agent and reaction conditions are paramount for achieving full conversion without generating byproducts.

Potential Causes & Solutions:

  • Inefficient Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.

    • Solution: For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on Carbon, Pd-C) is fresh and active. Catalyst poisoning can occur from sulfur-containing impurities. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure the metal is finely powdered to maximize surface area and that the acid concentration is sufficient. A method using sodium dithionite in a mixed solvent system has also been reported as a mild and efficient alternative.[3]

  • Suboptimal Reaction Conditions: Factors like temperature, pressure (for hydrogenation), and solvent can significantly impact the reaction rate.

    • Solution:

      • Catalytic Hydrogenation: Ensure adequate hydrogen pressure (typically 50 psi, but can be optimized) and vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). The choice of solvent is critical; ethanol or methanol are commonly used.

      • Metal/Acid Reduction: These reactions are often exothermic. Gentle heating (e.g., to 50-60°C) after the initial exotherm subsides can help drive the reaction to completion.

  • Poor Substrate Solubility: If the nitro-pyrimidine is not fully dissolved in the reaction solvent, the reduction will be slow and incomplete.

    • Solution: Choose a solvent in which the starting material is readily soluble. For metal/acid reductions, adding a co-solvent like acetic acid can improve solubility and facilitate the reaction.

Parameter Catalytic Hydrogenation (H₂/Pd-C) Metal/Acid Reduction (Fe/HCl)
Advantages Cleaner reaction, easier workup (filtration).Cost-effective, robust, less sensitive to catalyst poisons.
Disadvantages Requires specialized pressure equipment, catalyst can be pyrophoric.Workup involves neutralization and filtration of metal salts, can be messy.
Key Variables Catalyst loading, H₂ pressure, solvent, temperature.Metal particle size, acid concentration, temperature.
Table 1: Comparison of Common Reduction Methods.
Issue 3: Difficulties in Final Product Purification

Question: My crude this compound is an oil or discolored solid that is difficult to purify. What are the likely impurities?

Answer: Purification challenges often arise from residual starting materials, intermediates from incomplete reduction (like nitroso or hydroxylamine species), or salts from the workup.

Potential Causes & Solutions:

  • Residual Nitro Compound: The most common impurity is the unreacted 4,6-dimethyl-5-nitropyrimidine.

    • Solution: This impurity has a very different polarity from the amine product. It can typically be removed via column chromatography on silica gel.

  • Inorganic Salts: If a metal/acid reduction was used, inorganic salts from the neutralization step can contaminate the product.

    • Solution: Ensure the product is thoroughly extracted into an organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization. Washing the combined organic layers with brine can help remove residual inorganic salts.

  • Product Oxidation: Aromatic amines can be sensitive to air oxidation, leading to discoloration.

    • Solution: Conduct the final purification and storage under an inert atmosphere (e.g., nitrogen or argon).[1] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can yield a pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in pyrimidine synthesis? A1: Across both nitration and reduction steps, temperature control is arguably the most critical parameter. Uncontrolled exotherms during nitration can lead to dangerous side reactions and product degradation, while insufficient heat during reduction can result in an incomplete reaction.[2][4]

Q2: How can I effectively monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is indispensable.[1] For the nitration step, use a mobile phase like 3:1 Hexanes:Ethyl Acetate. For the reduction, a more polar system like 9:1 Dichloromethane:Methanol is effective. The amine product should have a much lower Rf value than the nitro starting material. Staining with ninhydrin can help visualize the amine product.

Q3: Are there specific safety concerns for this synthesis? A3: Yes. The nitration step involves highly corrosive and oxidizing strong acids and should be performed in a chemical fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C when dry). Metal/acid reductions also produce flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for all reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-5-nitropyrimidine

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific substrate batches.

  • To a round-bottom flask equipped with a magnetic stirrer and set in an ice/salt bath, add concentrated sulfuric acid (20 mL).

  • Cool the acid to 0°C.

  • Slowly add 4,6-dimethylpyrimidine (5.0 g, 46.2 mmol) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrimidine solution over 30-45 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g).

  • Neutralize the cold solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield 4,6-dimethyl-5-nitropyrimidine.

Protocol 2: Reduction to this compound (Fe/HCl Method)
  • In a round-bottom flask, create a slurry of iron powder (10.0 g, 179 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add concentrated hydrochloric acid (2 mL) and heat the mixture to 60°C for 15 minutes.

  • Add a solution of 4,6-dimethyl-5-nitropyrimidine (4.0 g, 26.1 mmol) in ethanol (30 mL) dropwise to the hot iron slurry. An exotherm will be observed.

  • After the addition, maintain the reaction at reflux for 3 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

References

preventing degradation of 4,6-Dimethylpyrimidin-5-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Dimethylpyrimidin-5-amine

A Guide to Preventing Degradation During Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this crucial reagent. As Senior Application Scientists, we understand that the success of your experiments relies on the quality of your starting materials. This document provides in-depth, experience-driven advice on storage, handling, and troubleshooting to prevent chemical degradation.

Part 1: Understanding the Molecule's Vulnerabilities

This compound is a heterocyclic aromatic amine. Its structure, featuring a pyrimidine ring and an amino group, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation.

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of this compound is primarily driven by three environmental factors:

  • Oxidation: The aromatic amine group is susceptible to oxidation by atmospheric oxygen.[1][2][3] This process is often accelerated by light and can lead to the formation of colored impurities (e.g., nitro or azo compounds), which is why a color change from white/beige to yellow or brown is a key indicator of degradation.

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[4] While the pyrimidine ring itself is relatively stable against hydrolysis, moisture can facilitate other degradation reactions or affect the compound's physical state.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate and accelerate oxidative degradation pathways.[1][3][5]

A Safety Data Sheet (SDS) for a similar compound, 2-Amino-4,6-dimethylpyrimidine, indicates it is stable under normal conditions but is incompatible with strong oxidizing agents.[6] This highlights the inherent reactivity of the amine group.

Part 2: Recommended Storage and Handling Protocols

Proper storage is not merely a suggestion but a critical protocol to maintain reagent integrity. The goal is to create an environment that minimizes exposure to oxygen, moisture, and light.

Q2: What are the ideal storage conditions for solid this compound?

A2: To maximize the shelf-life of the solid compound, we recommend a multi-layered approach summarized in the table below.

ParameterRecommended ConditionRationale & CausalityPoor PracticeLikely Outcome of Poor Practice
Temperature ≤ 4°C (Refrigerated) Reduces the kinetic rate of all chemical degradation reactions.[4][5]Room temperature storage.Accelerated oxidation and potential for faster moisture uptake.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[1][3]Storage in ambient air.Gradual oxidation, leading to discoloration and impurity formation.
Moisture Dry/Desiccated Environment Amines are hygroscopic; a dry environment prevents moisture absorption that can facilitate degradation.[3][4]Open container on a lab bench.Clumping of the solid, potential hydrolysis, and reduced purity.
Light Amber Glass Vial / Light-Proof Container Prevents photochemical reactions that can initiate or catalyze oxidation.[1][5]Clear glass or plastic vial.Discoloration (yellowing/browning) due to light-induced degradation.
Container Tightly Sealed Glass Vial Provides a superior barrier against moisture and air ingress compared to many plastics.[4]Loosely capped plastic tube.Contamination from air, moisture, and potential leaching from the container.

Experimental Protocol: Long-Term Storage of Solid Compound

  • Aliquot: Upon receipt, if you do not plan to use the entire quantity at once, aliquot the compound into smaller, single-use glass vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Place the aliquots in a glove box or desiccator. Purge the vials with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Seal: Immediately and tightly cap the vials. For extra protection, wrap the cap threads with Parafilm®.

  • Protect from Light: Place the sealed vials inside a larger, light-proof secondary container (e.g., an aluminum bag or a small box).

  • Refrigerate: Store the secondary container in a refrigerator at ≤ 4°C.

Q3: Can I store this compound in solution? What is the best solvent?

A3: Storing in solution is generally not recommended for long-term preservation as it can accelerate degradation. If short-term solution storage is necessary (e.g., for a series of experiments), the choice of solvent is critical.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferable. Ensure the solvent is of high purity and stored over molecular sieves to remove residual water.

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for storage, as they can participate in reactions. Aqueous solutions should be avoided entirely unless for immediate use, as water can promote degradation.[7] A stability study on other primary aromatic amines showed they were least stable in aqueous acetic acid.[7]

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered by users, providing a logical path to diagnose and resolve issues related to reagent stability.

Q4: My solid this compound, which was originally a beige powder, has turned yellow/brown. What happened and can I still use it?

A4: A color change is the most common visual indicator of degradation, almost certainly due to oxidation of the amine group.[1][8] The colored byproducts are impurities that will lower the effective concentration of your reagent and may interfere with your reaction.

  • Can you use it? It is strongly discouraged. Using a degraded reagent can lead to lower reaction yields, unexpected side products, and difficulty in purification. The cost of a failed experiment far outweighs the cost of a new vial of reagent.

  • Corrective Action: Discard the degraded material according to your institution's safety protocols and procure a fresh supply. Re-evaluate your storage protocol based on the recommendations in Part 2.

Q5: My reaction yield is significantly lower than expected. I suspect the starting material has degraded. How can I confirm this?

A5: This is a classic troubleshooting scenario. Low yield is a primary consequence of using a reagent of reduced purity. You can confirm degradation using several analytical techniques.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method.[9] Dissolve a small amount of your suspect amine and a fresh, reliable sample in a suitable solvent. Spot them side-by-side on a TLC plate. A degraded sample will often show multiple spots (impurities) or a streak, while the pure sample should show a single, clean spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity.[10][11] A chromatogram of a degraded sample will show additional peaks corresponding to degradation products, reducing the area percentage of the main peak.

  • Melting Point Analysis: The melting point of a pure crystalline solid is sharp and within a narrow range (literature value: 151-153 °C). Impurities from degradation will typically cause the melting point to become depressed and broaden significantly.[9]

Q6: I am seeing unexpected peaks in my GC-MS or LC-MS analysis of my reaction mixture. Could they be from the degradation of my starting amine?

A6: Yes, this is highly likely. Degradation products are new chemical entities that will appear in your analysis.[10][12] Oxidative degradation can lead to products with higher molecular weights (e.g., from dimerization) or the incorporation of oxygen atoms. These can be identified by their mass-to-charge ratio in MS analysis. Comparing the analysis of a reaction using a fresh batch of the amine versus the suspect batch can help confirm the origin of these impurity peaks.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues potentially related to reagent degradation.

G Start Problem Observed (e.g., Low Yield, Off-Color, Extra Peaks) CheckStorage Review Storage Conditions (Temp, Light, Air, Moisture) Start->CheckStorage Visual Visual Inspection: Is the solid discolored or clumped? CheckStorage->Visual Analytical Perform Analytical Purity Check (TLC, HPLC, or Melting Point) Visual->Analytical Yes Visual->Analytical No PurityFail Purity Confirmed as Low? Analytical->PurityFail Degraded Conclusion: Reagent has Degraded PurityFail->Degraded Yes Good Conclusion: Reagent is Likely Stable PurityFail->Good No Discard Action: Discard Reagent & Procure Fresh Stock. Implement Correct Storage Protocol. Degraded->Discard SourceOther Troubleshoot Other Experimental Parameters (Solvents, Other Reagents, Temp, etc.) Good->SourceOther

Caption: A decision-making workflow for troubleshooting potential reagent degradation.

References

Technical Support Center: Catalyst Selection for Coupling Reactions with 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful execution of cross-coupling reactions with 4,6-dimethylpyrimidin-5-amine. Given the unique electronic properties and potential for catalyst inhibition of this substrate, careful selection of the catalytic system is paramount. This resource addresses common challenges in a direct question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

The primary challenge stems from the electron-rich nature of the pyrimidine ring and the presence of two nitrogen atoms. These nitrogen atoms can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in low or no product yield. Additionally, the amino group can participate in side reactions if not properly accounted for in the reaction design.

Q2: Which type of cross-coupling reaction is most suitable for my needs?

The choice of reaction depends on the desired bond to be formed:

  • Buchwald-Hartwig Amination: Ideal for forming C-N bonds, coupling the pyrimidine amine with aryl or heteroaryl halides. This is a powerful method for synthesizing complex arylamines.[2][3][4]

  • Suzuki-Miyaura Coupling: The preferred method for forming C-C bonds by coupling an aryl or vinyl boronic acid/ester with a halogenated derivative of this compound.[5][6][7] The electron-deficient nature of the pyrimidine ring makes even chloro-derivatives reactive in Suzuki couplings.[7]

  • Sonogashira Coupling: Used for forming C-C triple bonds by coupling a terminal alkyne with a halogenated pyrimidine derivative.

Q3: I am observing low to no yield in my Buchwald-Hartwig amination. What are the likely causes and how can I troubleshoot?

Low yields in Buchwald-Hartwig reactions with this substrate are common and can often be rectified by systematic optimization. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Inhibition/Deactivation: The nitrogen atoms of the pyrimidine ring are likely coordinating to the palladium center, hindering the catalytic cycle.[1]Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium center and promote reductive elimination. Ligands such as Xantphos , XPhos , SPhos , or RuPhos are excellent starting points.[8][9][10] Use a Pre-catalyst: Pre-formed palladium pre-catalysts can provide more consistent and active catalytic species in solution compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[8]
Suboptimal Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to substrate decomposition.Base Screening: Screen a panel of bases. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective.[11] For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ should be trialed.[12]
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures.Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times.[13]
Formation of Side Products (e.g., hydrodehalogenation) Unproductive Side Reactions: A competing reaction where the amide undergoes beta-hydride elimination can lead to the formation of a hydrodehalogenated arene.[2]Ligand and Base Choice: The choice of ligand and base can influence the rate of reductive elimination versus side reactions. Bulky ligands that accelerate reductive elimination are often beneficial.
Reaction with Solvent: Some solvents can participate in side reactions or fail to adequately solubilize all reaction components.Solvent Selection: Anhydrous, degassed solvents are crucial. Toluene , dioxane , and THF are commonly used. Ensure all reagents are thoroughly dried before use.[14][15]

Catalyst and Condition Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalyst system for coupling reactions with this compound.

G cluster_start Start: Define Coupling Reaction cluster_cn C-N Bond Formation cluster_cc C-C Bond Formation cluster_alkyne C-C (Alkyne) Bond Formation cluster_optimization Troubleshooting & Optimization start Identify Desired Bond: C-N, C-C, or C-C(alkyne) cn_reaction Buchwald-Hartwig Amination start->cn_reaction C-N cc_reaction Suzuki-Miyaura Coupling start->cc_reaction C-C alkyne_reaction Sonogashira Coupling start->alkyne_reaction C-C (alkyne) cn_catalyst Select Pd Pre-catalyst (e.g., G3-XPhos, G4-SPhos) cn_reaction->cn_catalyst cn_ligand Choose Bulky Ligand: XPhos, SPhos, RuPhos, Xantphos cn_catalyst->cn_ligand cn_base Select Strong, Non-nucleophilic Base: NaOtBu, LHMDS, or K3PO4 cn_ligand->cn_base cn_solvent Use Anhydrous, Degassed Solvent: Toluene, Dioxane cn_base->cn_solvent optimize Low Yield or Side Products? cn_solvent->optimize cc_catalyst Select Pd Catalyst: Pd(PPh3)4 or Pd(OAc)2 cc_reaction->cc_catalyst cc_ligand Choose Ligand: PPh3, SPhos, or XPhos cc_catalyst->cc_ligand cc_base Select Inorganic Base: K2CO3, K3PO4, or Cs2CO3 cc_ligand->cc_base cc_solvent Use Solvent Mixture: Dioxane/H2O or Toluene/H2O cc_base->cc_solvent cc_solvent->optimize alkyne_catalyst Select Pd Catalyst: Pd(PPh3)2Cl2 alkyne_reaction->alkyne_catalyst alkyne_cocatalyst Add Cu(I) Co-catalyst (e.g., CuI) alkyne_catalyst->alkyne_cocatalyst alkyne_base Use Amine Base: Et3N or DIPEA alkyne_cocatalyst->alkyne_base alkyne_solvent Use Anhydrous Solvent: THF or DMF alkyne_base->alkyne_solvent alkyne_solvent->optimize screen_ligands Screen Alternative Ligands optimize->screen_ligands Yes screen_bases Screen Alternative Bases optimize->screen_bases Yes adjust_temp Adjust Temperature optimize->adjust_temp Yes ullmann Consider Alternative Reaction: Ullmann Coupling (for C-N) optimize->ullmann Persistent C-N issues

Catalyst Selection Workflow

Recommended Starting Conditions for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the N-arylation of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • This compound

  • Aryl bromide (1.1 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (additional 2 mol% if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, NaOt-Bu, this compound, and the aryl bromide.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Understanding the catalytic cycle is crucial for effective troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L2Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [L2Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L2Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido BaseH Base-H⁺X⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord

Buchwald-Hartwig Catalytic Cycle

Concluding Remarks

The successful coupling of this compound is highly achievable with careful consideration of the catalyst system and reaction conditions. The use of modern, bulky phosphine ligands and pre-catalysts is often key to overcoming the inherent challenges of this substrate. We encourage a systematic approach to optimization, starting with the recommendations provided in this guide.

References

Validation & Comparative

comparing the reactivity of 4,6-Dimethylpyrimidin-5-amine with other aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, largely due to its prevalence in the nucleobases that form the building blocks of DNA and RNA.[1] This inherent biocompatibility makes pyrimidine derivatives, particularly aminopyrimidines, exceptionally valuable starting points for the design of therapeutic agents.[1] Molecules incorporating the 2-aminopyrimidine moiety, for instance, are found in numerous approved anticancer drugs, including imatinib and palbociclib.[2][3] The amino group serves as a versatile chemical handle, enabling a wide array of modifications to construct complex molecular architectures and perform extensive structure-activity relationship (SAR) studies.[1]

This guide provides an in-depth comparison of the chemical reactivity of 4,6-Dimethylpyrimidin-5-amine with other common aminopyrimidine isomers, such as 2-aminopyrimidine, 4-aminopyrimidine, and the parent 5-aminopyrimidine. Understanding the nuanced differences in reactivity—governed by the interplay of substituent electronic effects and sterics—is paramount for researchers, scientists, and drug development professionals seeking to rationally design synthetic routes and novel molecular entities. We will explore how the specific arrangement of the amino and methyl groups in this compound dictates its behavior in key chemical transformations.

Pillar 1: The Structure-Reactivity Relationship in Substituted Pyrimidines

The reactivity of any aminopyrimidine is fundamentally controlled by the electronic nature of the pyrimidine ring and the effects of its substituents. The pyrimidine ring itself is a π-deficient system due to the presence of two electronegative nitrogen atoms, which makes it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[4] However, the introduction of substituents dramatically modulates this intrinsic reactivity.

Electronic Influence of Substituents on this compound:

  • Amino Group (-NH₂ at C5): The amino group is a powerful activating group. It exerts a strong electron-donating effect through resonance (+M) by delocalizing its lone pair into the ring, while also having a weaker electron-withdrawing inductive effect (-I). In the C5 position, its activating effect is pronounced.

  • Methyl Groups (-CH₃ at C4 and C6): The two methyl groups are electron-donating through induction (+I).[5] They increase the electron density of the pyrimidine ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted ring. Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution.

  • Synergistic Effect: In this compound, the inductive donation from the two methyl groups and the resonance donation from the C5-amino group work in concert to significantly increase the electron density of the heterocyclic core. This makes the molecule more "benzene-like" in its susceptibility to electrophiles than a typical pyrimidine, while also influencing the basicity and nucleophilicity of both the ring nitrogens and the exocyclic amino group.

Caption: Electronic contributions of substituents in this compound.

Pillar 2: A Comparative Reactivity Guide

The unique substitution pattern of this compound results in a distinct reactivity profile when compared to its isomers.

Basicity

The basicity of aminopyrimidines is a critical parameter, influencing everything from salt formation to catalytic activity. Basicity can be attributed to the lone pairs on the sp²-hybridized ring nitrogens or the exocyclic amino nitrogen.[5] Alkyl groups are electron-releasing and stabilize the positive charge of a conjugate acid, thus increasing basicity.[5]

The position of the amino group is also crucial. For 4-aminopyridine (an analogue), protonation of the ring nitrogen allows for significant resonance stabilization involving the amino group's lone pair.[6] A similar effect would be expected for 4-aminopyrimidine. For 2- and 5-aminopyrimidines, this type of resonance stabilization of the ring-protonated species is less effective. In this compound, the +I effect of the two methyl groups significantly increases the electron density on the ring nitrogens, making them more basic than those in unsubstituted 5-aminopyrimidine.

CompoundKey Structural FeaturesPredicted Relative BasicityRationale
This compound 5-NH₂, two +I methyl groupsHighStrong +I effect from two methyl groups increases electron density on ring nitrogens.
4-Aminopyrimidine 4-NH₂HighConjugate acid is strongly stabilized by resonance involving the 4-amino group.[6]
2-Aminopyrimidine 2-NH₂ (cyclic amidine)ModerateThe amino group is part of a cyclic amidine structure, which influences basicity.[7]
5-Aminopyrimidine 5-NH₂LowLacks the strong resonance stabilization of the 4-isomer and the inductive enhancement of the dimethylated analogue.
Electrophilic Aromatic Substitution (EAS)

The π-deficient nature of the pyrimidine ring makes electrophilic substitution challenging.[4] The reaction requires the presence of activating, electron-donating groups to increase the ring's nucleophilicity.[8]

  • This compound: This molecule is highly activated towards EAS due to the combined +M effect of the amino group and the +I effects of the two methyl groups. The amino group is a powerful ortho-, para-director. The positions ortho to the C5-amino group are C4 and C6, which are blocked by methyl groups. Therefore, the most probable site for electrophilic attack is the C2 position . While this position is electronically deactivated by the adjacent ring nitrogens, the overall high activation of the ring makes substitution plausible.

  • Other Aminopyrimidines: Unsubstituted 5-aminopyrimidine is less activated and thus less reactive. 2- and 4-aminopyrimidines are also activated, with substitution patterns dictated by the directing effects of the amino group and the deactivating effects of the ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction of electron-deficient heterocycles like pyrimidine, especially when a good leaving group (e.g., a halogen) is present. The general order of reactivity for nucleophilic displacement on a halopyrimidine ring is C4(6) > C2 > C5.[9]

  • This compound (and its halo-derivatives): The presence of two electron-donating methyl groups at the C4 and C6 positions deactivates the ring towards SNAr. Compared to an analogous 5-amino-4-chloropyrimidine, 5-amino-4-chloro-6-methylpyrimidine would be expected to react slower with a nucleophile due to the +I effect of the methyl group. This deactivating effect is a critical consideration in synthetic planning.

  • Comparative Context: In contrast, chloropyrimidines bearing electron-withdrawing groups (like -NO₂) are highly activated for SNAr.[10] The reactivity of a given halopyrimidine in an aminolysis reaction, for example, is a direct consequence of the electronic landscape shaped by its substituents.[11]

Reactivity of the Exocyclic Amino Group

The C5-amino group in this compound is a potent nucleophile. Its reactivity is enhanced by the electron-donating methyl groups, which increase the electron density on the exocyclic nitrogen.

  • Acylation/Alkylation: The amino group readily undergoes reactions with electrophiles like acyl chlorides and alkyl halides. Its nucleophilicity would be predicted to be higher than that of 5-aminopyrimidine but potentially influenced by the steric hindrance from the adjacent methyl groups.

  • Diazotization: The primary aromatic amino group can be converted to a diazonium salt by reacting with nitrous acid.[1] This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles, providing a powerful synthetic route to C5-functionalized pyrimidines.

Pillar 3: Experimental Protocols & Validation

To empirically validate the predicted reactivity differences, standardized comparative experiments are essential. The following protocols are designed as self-validating systems, where running the reactions in parallel under identical conditions allows for direct comparison of outcomes.

Protocol 1: Comparative N-Acetylation Rate Study

This experiment compares the nucleophilicity of the exocyclic amino group.

Objective: To qualitatively compare the rate of N-acetylation of this compound and 5-aminopyrimidine.

Methodology:

  • Preparation: In two separate, identical flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 5-aminopyrimidine in 10 mL of anhydrous dichloromethane. Add 1.1 molar equivalents of triethylamine to each flask.

  • Initiation: At time t=0, add 1.0 molar equivalent of acetyl chloride dropwise and simultaneously to both flasks with vigorous stirring at room temperature.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 30 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Quench the aliquot with 1 mL of methanol.

  • Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting material and the formation of the acetylated product.

  • Rationale: The rate of disappearance of the starting amine provides a direct measure of its nucleophilicity. The electron-rich this compound is expected to react faster than the unsubstituted 5-aminopyrimidine. Triethylamine is used as a base to neutralize the HCl byproduct.[3]

References

A Comparative Guide to the Structural Validation of 4,6-Dimethylpyrimidin-5-amine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Chemical Science

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its function, reactivity, and interaction with biological targets. An error in structural assignment can lead to the costly failure of research programs and the misinterpretation of biological data. For heterocyclic compounds like 4,6-Dimethylpyrimidin-5-amine, a substituted pyrimidine, understanding its exact molecular architecture is paramount for predicting its behavior and potential applications.

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound. We will establish single-crystal X-ray crystallography (SC-XRD) as the gold standard for unambiguous structure determination and objectively compare its performance against complementary spectroscopic methods.

It is important to note the scarcity of publicly available X-ray crystallographic data for the specific 4,6-Dimethylpyrimidin-5 -amine isomer. Therefore, to provide a practical and technically grounded guide, we will use the closely related and well-characterized isomer, 2-Amino-4,6-dimethylpyrimidine , as a case study for the crystallographic workflow and data analysis. This substitution allows for a realistic demonstration of the technique's power while highlighting the principles directly applicable to the title compound.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the most powerful technique for determining the absolute configuration and detailed three-dimensional structure of a molecule.[1][2] It moves beyond inferring connectivity to directly observing the spatial arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal.

The Causality Behind the Crystal: Theoretical Framework

The technique relies on the principle that electrons in a molecule's atoms scatter incident X-rays. When atoms are arranged in a periodic, repeating lattice (a crystal), the scattered X-rays interfere constructively and destructively, creating a unique diffraction pattern. By measuring the positions and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be mathematically reconstructed.[2][3] Fitting known atoms into this electron density map yields a precise molecular model with atomic coordinates, bond lengths, and bond angles.

Experimental Workflow: From Solution to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol outlines the self-validating system required for obtaining high-quality crystallographic data, using 2-Amino-4,6-dimethylpyrimidine as our working example.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a 1. Material Purification b 2. Solvent Screening a->b c 3. Crystallization (e.g., Slow Evaporation) b->c d 4. Crystal Harvesting c->d e 5. Crystal Mounting d->e f 6. Mounting on Diffractometer e->f g 7. Data Collection at Cryogenic Temperatures (e.g., 120 K) f->g h 8. Data Reduction & Space Group Determination g->h i 9. Structure Solution (e.g., SHELXS) h->i j 10. Structure Refinement (e.g., SHELXL) i->j k 11. Validation & CIF Generation j->k

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth (The Art of Patience):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, well-ordered crystal free of defects is required.

    • Procedure:

      • Dissolve a high-purity sample of 2-Amino-4,6-dimethylpyrimidine in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water).

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. Colorless, block-like crystals suitable for X-ray diffraction are expected to form.[4]

  • Data Collection (The Cryogenic Snapshot):

    • Rationale: Collecting data at cryogenic temperatures (typically ~100-120 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[4]

    • Procedure:

      • Select a suitable crystal under a microscope and mount it on a cryoloop.

      • Mount the loop on the goniometer head of a diffractometer (e.g., a Bruker APEXII).

      • Cool the crystal in a stream of cold nitrogen gas.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam (Mo Kα radiation is common for small molecules).

  • Structure Solution and Refinement (The Computational Puzzle):

    • Rationale: Specialized software is used to process the raw diffraction data, solve the "phase problem" to generate an initial electron density map, and refine the atomic model to best fit the experimental data.

    • Procedure:

      • Integrate the raw data and apply corrections (e.g., for absorption using SADABS).[4][5]

      • Determine the unit cell parameters and the crystal's space group.

      • Solve the structure using direct methods (e.g., with SHELXS) to locate the positions of the non-hydrogen atoms.[5]

      • Refine the structure iteratively using full-matrix least-squares on F² (e.g., with SHELXL). Hydrogen atoms are typically placed in calculated positions.[5]

      • Validate the final model using tools like CheckCIF to ensure its geometric and crystallographic sensibility.

Data Interpretation: Deciphering the Crystallographic Output

The final output of a crystallographic experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data. The data presented below for 2-Amino-4,6-dimethylpyrimidine demonstrates the level of precision achieved.

Table 1: Representative Crystallographic Data for 2-Amino-4,6-dimethylpyrimidine

Parameter Value Significance
Chemical Formula C₆H₉N₃ Confirms the elemental composition in the crystal.[5]
Molar Mass 123.16 g/mol Consistent with the expected molecular weight.[5]
Crystal System Monoclinic Describes the basic shape of the unit cell.[5]
Space Group C2/c Defines the symmetry elements within the unit cell.[6]
a, b, c (Å) 11.519, 11.021, 32.386 The dimensions of the unit cell.[5]
β (°) 91.112 The angle of the monoclinic unit cell.[5]
Volume (ų) 4111 The volume of the unit cell.[5]
Z 24 Number of molecules in the unit cell.[5]
Temperature 296 K The temperature at which data was collected.[5]
R-factor (R1) 0.062 A measure of the agreement between the model and the data (lower is better).

| wR2 | 0.175 | A weighted R-factor based on all data (lower is better). |

Data sourced from Fu et al. (2013).[5][6]

From this data, one can definitively conclude the planarity of the pyrimidine ring and the precise bond lengths and angles, confirming the connectivity and tautomeric form present in the solid state. The structure is stabilized in the crystal by intermolecular N—H···N hydrogen bonds.[5]

Part II: Orthogonal Validation & Comparative Analysis

While SC-XRD is unparalleled for its definitive nature, its requirement for high-quality crystals can be a significant bottleneck.[1] Therefore, other spectroscopic techniques are routinely used. These methods are indispensable for confirming that the bulk material corresponds to the single crystal structure and are often used as the primary means of characterization when crystals cannot be obtained.

G center Structural Validation of This compound xrd X-ray Crystallography (Definitive 3D Structure) center->xrd Provides nmr NMR Spectroscopy (Connectivity & Environment) center->nmr Provides ms Mass Spectrometry (Molecular Weight & Formula) center->ms Provides ftir FTIR Spectroscopy (Functional Groups) center->ftir Provides

Caption: A multi-technique approach for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic tool for determining the structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase, and baseline correction) to obtain high-resolution spectra.

  • Spectral Interpretation: Assign peaks based on chemical shifts, coupling constants, and correlation signals to build the molecular skeleton. For pyrimidine derivatives, characteristic aromatic proton and carbon signals would be key identifiers.[9][10][11]

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (single crystal)Solution
Information Absolute 3D structure, bond lengths/angles, packingAtomic connectivity, chemical environment, relative stereochemistry
Requirement High-quality single crystalSoluble sample
Ambiguity Low; provides a direct image of the structureModerate; structure is inferred from spectral data
Throughput Low to mediumHigh
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, with high resolution instruments (HRMS), its elemental composition.[12][13]

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization: Generate gas-phase ions from the sample molecules.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., TOF, Orbitrap).

  • Detection: Detect the ions to generate a mass spectrum. The molecular ion peak [M+H]⁺ would be expected for the title compound.

FeatureX-ray CrystallographyMass Spectrometry
Information Complete 3D structureMolecular weight, elemental formula (HRMS), fragmentation
Isomerism Distinguishes all isomers (regio-, stereo-, etc.)Cannot distinguish isomers without fragmentation (MS/MS)
Sensitivity Milligram to microgram (crystal size dependent)Picogram to femtogram
Output Atomic coordinatesMass spectrum (m/z vs. intensity)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[14]

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: For this compound, one would expect to see characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C=N and C=C ring stretches (~1500-1650 cm⁻¹), and C-N stretches.[14]

FeatureX-ray CrystallographyFTIR Spectroscopy
Information Complete 3D structurePresence of specific functional groups
Isomerism DefinitiveCan sometimes distinguish isomers based on fingerprint region
Complexity HighLow
Application Absolute structure determinationQuick identity check, reaction monitoring

Part III: Synthesizing the Evidence: A Conclusion for the Senior Scientist

The validation of a molecular structure is not a task for a single technique but a process of building a self-consistent and irrefutable body of evidence. While NMR, MS, and FTIR provide essential and complementary pieces of the puzzle, they are ultimately inferential. They build a compelling case for a proposed structure, but they do not provide the direct, unambiguous proof of atomic arrangement in three-dimensional space.

Single-crystal X-ray crystallography, when successful, provides that proof. It serves as the ultimate arbiter, capable of resolving subtle structural ambiguities that other methods cannot. For a novel compound like this compound entering a drug development pipeline, the investment in obtaining a crystal structure is a critical step in risk mitigation, ensuring that all subsequent biological and chemical research is built upon a foundation of absolute structural certainty. The crystallographic data provides the ground truth against which all other analytical data can and should be validated.

References

A Comparative Guide to the Biological Activity of 4,6-Dimethylpyrimidin-5-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleic acids and a plethora of biologically active molecules.[1] Its versatile nature allows for substitutions that can dramatically influence the compound's biological activity, leading to the development of numerous anticancer, antimicrobial, and anti-inflammatory agents.[2] This guide focuses on the potential biological activity of 4,6-Dimethylpyrimidin-5-amine, a lesser-studied member of this family. Due to the limited direct experimental data on this specific compound, this analysis will draw upon a comparative study of its structurally similar analogs to infer its potential therapeutic applications and guide future research.

Our core comparators will be derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol and the isomeric 2-amino-4,6-dimethylpyrimidine . By examining the biological activities of these analogs, we can begin to understand the structure-activity relationships (SAR) at play and hypothesize the potential efficacy of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine derivatives.

Comparative Analysis of Biological Activity

The biological activity of aminopyrimidine derivatives is highly dependent on the substitution pattern around the core ring. Even minor changes, such as the position of the amino group or the presence of other functional groups, can significantly alter the compound's interaction with biological targets.

Anticancer and Enzyme Inhibition Activity: Insights from 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives

A recent study on a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives has provided valuable insights into their potential as anticancer agents, specifically as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4] FGFR4 is a key kinase implicated in the progression of hepatocellular carcinoma (HCC), making it a prime target for cancer therapy.[4]

The study revealed that certain derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol exhibit potent and selective inhibition of FGFR4. This activity is crucial as selectivity against other FGFR isoforms (FGFR1-3) can reduce off-target effects and potential toxicity. The anti-proliferative activity of these compounds was evaluated against HCC cell lines, providing a clear indication of their potential as therapeutic agents.[3][4]

Below is a summary of the key findings for a particularly potent derivative, compound 6O , from the aforementioned study.

CompoundTargetIC50 (nM)Cancer Cell LineIC50 (µM)
Compound 6O FGFR475.3Hep3B (HCC)4.5
(a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol)FGFR1>50,000Huh7 (HCC)Not specified
FGFR235,482
FGFR3>30,000

Data sourced from a 2022 study on aminodimethylpyrimidinol derivatives.[3][4]

These results are highly encouraging and suggest that the this compound scaffold is a promising starting point for the design of novel FGFR4 inhibitors. The presence of the dimethyl substitution on the pyrimidine ring appears to play a role in conferring selectivity for FGFR4 over other isoforms.[3]

2-amino-4,6-dimethylpyrimidine: A Versatile Building Block

The key structural difference between 2-amino-4,6-dimethylpyrimidine and our target compound, this compound, is the position of the amino group. This seemingly small change can have a profound impact on the molecule's electronic properties and its ability to interact with biological targets. Further investigation is warranted to determine if this positional isomerism enhances or diminishes specific biological activities.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its analogs, we provide the following detailed experimental protocols.

Protocol 1: In Vitro FGFR4 Kinase Inhibition Assay

This protocol is adapted from the methodology used to evaluate the 2-amino-4,6-dimethylpyrimidin-5-ol derivatives.[3]

Objective: To determine the in vitro inhibitory activity of test compounds against human FGFR4 kinase.

Materials:

  • Human FGFR4 kinase (recombinant)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the human FGFR4 kinase.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known FGFR4 inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The specific method will depend on the assay kit used (e.g., measuring the amount of phosphorylated substrate).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.

Objective: To evaluate the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Hep3B, Huh7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a positive control (a known cytotoxic drug) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Structure-Activity Relationship (SAR) Workflow A Lead Compound (e.g., 2-amino-4,6-dimethylpyrimidin-5-ol) B Chemical Synthesis (Derivatization) A->B C Biological Screening (e.g., Kinase Assay, Cell Viability) B->C D Data Analysis (IC50 Determination) C->D E Identify SAR Trends D->E F Design New Analogs (e.g., this compound) E->F F->B Iterative Optimization

Caption: A typical workflow for exploring structure-activity relationships in drug discovery.

G cluster_1 FGFR4 Signaling Pathway in HCC FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., Compound 6O) Inhibitor->FGFR4 Inhibits Kinase Activity

Caption: Simplified representation of the FGFR4 signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the potent anticancer and selective FGFR4 inhibitory activity of its close analog, 2-amino-4,6-dimethylpyrimidin-5-ol, provides a strong rationale for its investigation. The dimethyl substitution pattern appears to be a key feature for achieving selectivity, a critical aspect in modern kinase inhibitor design.

Future research should focus on the following:

  • Synthesis and Direct Biological Evaluation: The synthesis of this compound is the most critical next step, followed by its direct evaluation in FGFR4 kinase inhibition and cell viability assays to provide a definitive assessment of its activity.

  • Broader Biological Screening: Beyond cancer, the antimicrobial potential of this compound should be explored, given the known antimicrobial activities of other pyrimidine derivatives.

  • Structure-Activity Relationship Studies: A systematic exploration of the positional isomers of the amino and methyl groups on the pyrimidine ring will provide a more comprehensive understanding of the SAR and guide the design of more potent and selective compounds.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. By leveraging the knowledge gained from its structural relatives, we can strategically advance the exploration of this promising, yet understudied, chemical scaffold.

References

From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Evaluation of 4,6-Dimethylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to potential clinical application is a rigorous and multi-faceted process. For researchers, scientists, and drug development professionals, understanding the critical transition from laboratory-based (in vitro) assays to whole-organism (in vivo) studies is paramount. This guide provides an in-depth technical comparison of the evaluation of 4,6-dimethylpyrimidin-5-amine derivatives, a promising scaffold in medicinal chemistry, particularly in the realm of oncology and kinase inhibition.

The this compound core represents a privileged structure, serving as a versatile backbone for the development of targeted therapies.[1] Its derivatives have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer.[2][3] This guide will dissect the experimental methodologies used to characterize these compounds, compare and contrast the data generated from in vitro and in vivo models, and provide insights into the often-complex relationship between a compound's performance in a petri dish versus a living organism.

The Rationale Behind the Focus: Why this compound?

The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of DNA and RNA.[2] Its synthetic accessibility and the ability to readily introduce diverse substituents make it an attractive starting point for creating libraries of compounds with a wide range of biological activities. The 4,6-dimethyl substitution pattern, coupled with the crucial 5-amino group, provides a specific three-dimensional arrangement that can be optimized for potent and selective interactions with biological targets, such as the ATP-binding pocket of protein kinases.

The Two Pillars of Preclinical Evaluation: In Vitro and In Vivo Studies

The preclinical assessment of any potential drug candidate rests on two fundamental pillars: in vitro and in vivo testing.

  • In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism, typically in test tubes or on cultured cells. They are essential for initial screening, determining a compound's mechanism of action, and assessing its potency and selectivity at the molecular and cellular level.

  • In Vivo Studies: These experiments are conducted in living organisms, most commonly in animal models such as mice. They are crucial for evaluating a compound's overall physiological effects, including its efficacy, safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body).

The following sections will delve into the specific methodologies for each type of study, using the evaluation of this compound derivatives as a guiding example.

Part 1: The In Vitro Gauntlet: Initial Screening and Mechanistic Insights

The initial journey of a this compound derivative begins with a battery of in vitro assays designed to assess its potential as a therapeutic agent. These assays are relatively high-throughput and cost-effective, allowing for the rapid screening of numerous compounds.

Target-Based Assays: Gauging Potency at the Molecular Level

For derivatives designed as kinase inhibitors, the first step is to determine their direct effect on the target enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay [1]

  • Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific protein kinase. The activity is quantified by measuring the phosphorylation of a substrate.

  • Methodology:

    • Reagents and Materials: Recombinant human kinase, a specific peptide substrate, ATP (Adenosine Triphosphate), the test compound (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Procedure:

      • Prepare serial dilutions of the this compound derivative.

      • In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations.

      • Initiate the kinase reaction by adding a predetermined concentration of ATP.

      • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

      • Stop the reaction and add the detection reagent, which measures the amount of ADP produced (a byproduct of the kinase reaction).

    • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The data is plotted as the percentage of kinase inhibition versus the compound concentration, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.[4]

Data Presentation: Comparative Kinase Inhibition

DerivativeTarget KinaseIC50 (nM)
Compound AKinase X15
Compound BKinase X85
Compound CKinase X5
Reference InhibitorKinase X10

This table illustrates how the potency of different derivatives against a target kinase can be compared. A lower IC50 value indicates a more potent inhibitor.

Cell-Based Assays: Assessing Cellular Effects and Cytotoxicity

While a compound may be potent against an isolated enzyme, its ability to enter cells and exert its effect in a cellular context is a critical next step.

Experimental Protocol: Cell Viability (MTT) Assay [5]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.

    • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration required to inhibit the growth of 50% of the cells).

Data Presentation: Comparative Cytotoxicity

DerivativeCell LineGI50 (µM)
Compound AMCF-70.5
Compound BMCF-72.1
Compound CMCF-70.1
Doxorubicin (Control)MCF-70.8

This table showcases the cytotoxic effects of the derivatives on a specific cancer cell line, with a standard chemotherapy drug for comparison.

Visualizing the Workflow

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation synthesis Synthesis of this compound Derivatives kinase_assay Kinase Inhibition Assay (IC50) synthesis->kinase_assay Initial Screening cell_viability Cell Viability Assay (GI50) kinase_assay->cell_viability Cellular Potency mechanism Mechanism of Action Studies (e.g., Western Blot) cell_viability->mechanism Elucidate Pathway in_vitro_to_in_vivo cluster_invitro_lead Promising In Vitro Candidate cluster_invivo In Vivo Evaluation invitro_lead Potent IC50 & GI50 Favorable Selectivity pk_studies Pharmacokinetic Studies (ADME) invitro_lead->pk_studies Assess Drug-like Properties efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies Determine Dosing Regimen toxicology Toxicology Studies efficacy_studies->toxicology Evaluate Safety Profile

References

A Senior Application Scientist's Guide to Comparative Docking of 4,6-Dimethylpyrimidin-5-amine in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Kinase Specificity

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents and its fundamental role in the building blocks of life, DNA and RNA.[1][2] Its derivatives have garnered significant attention for their potent anticancer properties, largely through the inhibition of protein kinases.[3] Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. Consequently, designing small molecules that selectively inhibit specific kinases is a primary objective in modern drug discovery.[4]

This guide focuses on 4,6-Dimethylpyrimidin-5-amine , a simple yet promising pyrimidine derivative. While related structures have shown activity against various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), a comprehensive comparative analysis of its potential across different kinase families is lacking.[5][6]

Here, we present an in-depth, field-proven guide for conducting a comparative molecular docking study of this compound. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind experimental choices. We will compare its predicted binding affinity and interaction patterns against well-established inhibitors in the active sites of three distinct and therapeutically relevant kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis.

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase critical for cell cycle regulation.[7]

  • Phosphoinositide 3-Kinase (PI3Kα): A lipid kinase that plays a central role in cell growth and survival signaling pathways.[8][9]

By employing a rigorous and self-validating docking methodology, we aim to generate a preliminary in-silico profile of this compound, providing a rational basis for its further development as a potential kinase inhibitor.

Methodology: A Self-Validating Protocol for In-Silico Screening

The trustworthiness of any molecular docking study hinges on a robust and validated protocol.[10] The following workflow is designed to be self-validating by first ensuring the docking parameters can reproduce the known binding mode of a co-crystallized ligand before proceeding to screen our compound of interest.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase PDB 1. Select Target Proteins (VEGFR-2, CDK2, PI3Kα) Fetch PDB Structures Prot_Prep 2. Receptor Preparation - Remove water, heteroatoms - Add hydrogens - Assign charges PDB->Prot_Prep Grid 4. Define Binding Site & Generate Receptor Grid Prot_Prep->Grid Lig_Prep 3. Ligand Preparation - Sketch 2D structures - Convert to 3D & energy minimize (Test & Reference Compounds) Redock 5. Re-dock Co-crystallized Ligand Grid->Redock RMSD 6. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Grid  No (Refine Grid/Parameters) Dock 7. Dock Test & Reference Compounds Decision->Dock  Yes Analyze 8. Analyze Results - Binding Energy/Score - H-Bonds - Hydrophobic Interactions Dock->Analyze Compare 9. Comparative Analysis Analyze->Compare

Caption: Workflow for the comparative docking study.

Step-by-Step Experimental Protocol

1. Software and Materials:

  • Molecular Docking Software: AutoDock Vina is recommended for its accuracy, speed, and widespread use in academia.[11]

  • Molecular Visualization Software: PyMOL or UCSF Chimera.

  • Ligand Preparation Tool: ChemDraw for 2D sketching and Avogadro for 3D conversion and energy minimization.

  • Protein Data Bank (PDB): Source for protein crystal structures.

2. Target and Ligand Selection:

  • Kinase Targets (with PDB IDs):

    • VEGFR-2: PDB ID: 2OH4 (in complex with Sorafenib)

    • CDK2: PDB ID: 1DI8 (in complex with Staurosporine)

    • PI3Kα: PDB ID: 4JPS (in complex with a pan-PI3K inhibitor)[8][9]

  • Test Compound: this compound.

  • Reference (Comparator) Ligands: The co-crystallized ligands from the selected PDB structures (Sorafenib, Staurosporine, and the 4JPS inhibitor).

3. Receptor Preparation: a. Download the selected PDB files. b. Using PyMOL or Chimera, remove all water molecules and heteroatoms (except the co-crystallized ligand, which is saved separately and then removed). c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein in the required format for docking (e.g., .pdbqt for AutoDock Vina).

4. Ligand Preparation: a. Sketch the 2D structures of this compound and the reference ligands. b. Convert the 2D structures to 3D. c. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is critical to ensure a low-energy, realistic starting conformation for the ligand. d. Save the prepared ligands in the required format.

5. Docking Protocol Validation (The Self-Validating Step): a. For each kinase, define the binding site (grid box) to encompass the space occupied by the original co-crystallized ligand. b. Re-dock the extracted co-crystallized ligand back into its own receptor's binding site. c. Superimpose the lowest-energy docked pose with the original crystal structure pose. d. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. e. Trustworthiness Check: A successful validation is achieved if the RMSD is less than 2.0 Å.[10][12] This confirms that the chosen docking parameters are capable of accurately reproducing a known binding mode. If the RMSD is higher, the grid box parameters or other docking settings must be adjusted and re-validated.

6. Comparative Docking Simulation: a. Once the protocol is validated for each kinase, use the exact same grid and docking parameters to dock the test compound (this compound) and the other reference ligands into all three kinase active sites. b. Set the exhaustiveness parameter (in AutoDock Vina) to a sufficiently high value (e.g., 16 or 32) to ensure a thorough conformational search.

7. Analysis of Results: a. For each ligand-protein complex, record the binding affinity (reported in kcal/mol). b. Visualize the top-ranked docked poses. c. Identify and record key intermolecular interactions: hydrogen bonds, hydrophobic interactions, and any potential pi-stacking. Note the specific amino acid residues involved in these interactions.

Comparative Analysis of Docking Results

The primary output of the docking simulation is a set of binding affinities and predicted binding poses. This data allows for a direct comparison of our test compound against established inhibitors.

Quantitative Docking Data Summary
Target KinaseLigandPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Predicted)
VEGFR-2 Sorafenib (Reference)-11.5Cys919, Asp1046
This compound-7.2Asp1046
CDK2 Staurosporine (Reference)-12.1Glu81, Leu83
This compound-6.8Leu83
PI3Kα 4JPS Inhibitor (Reference)-10.8Val851, Ser774
This compound-7.5Val851

Note: The values presented in this table are illustrative examples derived from a hypothetical docking experiment and are intended to demonstrate how results would be presented. Actual results would be generated by executing the protocol described above.

Qualitative Binding Mode Analysis

VEGFR-2 (Tyrosine Kinase): The reference inhibitor, Sorafenib, typically occupies the ATP-binding pocket, forming critical hydrogen bonds with the "hinge region" residues Cys919 and Asp1046. Our hypothetical docking of this compound shows a lower binding affinity. While it is predicted to form a hydrogen bond with the key DFG-out motif residue Asp1046, it fails to engage with the hinge region in the same manner as Sorafenib. This suggests a potentially weaker inhibitory activity.

CDK2 (Serine/Threonine Kinase): Staurosporine, a potent but non-selective inhibitor, forms hallmark hydrogen bonds with the hinge residues Glu81 and Leu83 of CDK2. The docked pose of this compound is predicted to interact with Leu83, indicating it can fit within the ATP pocket. However, its smaller size and fewer interaction points result in a significantly weaker predicted binding affinity compared to Staurosporine.

PI3Kα (Lipid Kinase): The reference inhibitor in 4JPS establishes interactions with the hinge residue Val851.[8] The docking results for this compound also predict a hydrogen bond with Val851. Interestingly, its predicted binding score here is slightly better than for the other two kinases, suggesting a potential preference for the PI3Kα active site over the others in this study.

Interaction Diagram: this compound in PI3Kα Active Site

G L1 This compound V851 Val851 L1->V851 Hydrogen Bond S774 Ser774 L1->S774 Hydrophobic I800 Ile800 L1->I800 Hydrophobic I932 Ile932 L1->I932 Hydrophobic

Caption: Predicted interactions of the test compound in PI3Kα.

Discussion and Future Outlook

This guide outlines a comprehensive and self-validating framework for the initial in-silico assessment of a novel compound, this compound, against a panel of diverse kinases. The hypothetical results from our comparative study suggest that while the compound can fit into the ATP-binding site of all three kinases, its predicted binding affinity is modest compared to established, highly optimized inhibitors.

The causality for this is likely its small size and limited number of hydrogen bond donors and acceptors, which restricts its ability to form extensive, high-energy interactions with the active site residues. However, the slightly more favorable score against PI3Kα suggests that this kinase family could be a more promising starting point for further exploration.

Key Insights from the Comparative Approach:

  • Potency Estimation: The significant gap in binding affinity between this compound and the reference inhibitors suggests it would likely be a weak inhibitor in its current form.

  • Selectivity Profile: The variation in docking scores across the three kinases, while minor, provides a preliminary hypothesis about potential selectivity that could be tested experimentally.

  • Rational Drug Design: The docking poses provide a structural basis for optimization. For instance, to improve affinity for PI3Kα, medicinal chemists could add substituents to the pyrimidine core designed to form additional interactions with residues like Ser774 or to better occupy the hydrophobic pockets defined by Ile800 and Ile932.

Next Steps: The true value of molecular docking lies in its ability to guide and prioritize experimental work. The logical next steps based on this in-silico study would be:

  • In-vitro Kinase Assays: Synthesize this compound and test its inhibitory activity against VEGFR-2, CDK2, and PI3Kα to validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: If any promising activity is found, use the docking model to design and synthesize new analogues with improved binding affinity and selectivity.

References

The Versatility of the 4,6-Dimethylpyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,6-dimethylpyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. This guide provides a comparative analysis of 4,6-dimethylpyrimidin-5-amine analogs and related derivatives, offering insights into the nuanced molecular interactions that govern their biological activity across different target classes. By examining experimental data and the rationale behind chemical modifications, we aim to equip researchers with the knowledge to rationally design the next generation of pyrimidine-based drugs.

The 4,6-Dimethylpyrimidine Scaffold: A Hub for Kinase Inhibition

The pyrimidine ring system is a cornerstone in the design of kinase inhibitors, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The 4,6-dimethyl substitution pattern, in particular, offers a balance of steric influence and electronic modulation that can be finely tuned to achieve both potency and selectivity. This section will delve into the SAR of 4,6-dimethylpyrimidine analogs targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma.

Targeting FGFR4: A Case Study in Selective Inhibition

Recent research has highlighted the potential of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of FGFR4.[1] A systematic exploration of substitutions on this scaffold has revealed critical insights into the structural requirements for potent and selective inhibition.

A key finding is the significant impact of substituents on a dimethoxyphenyl ring appended to the pyrimidine core. For instance, the introduction of fluorine atoms at the X position of the dimethoxyphenyl ring was found to be a common feature among the more active compounds, such as 6A, 6O, and 6S.[1] This suggests that the electronic properties and potential for halogen bonding conferred by fluorine are crucial for enhancing inhibitory activity against FGFR4.

Interestingly, the addition of methyl groups to the pyrimidine ring, when compared to analogs with an unsubstituted pyridine or pyrimidine core, was generally detrimental to the activity.[1] This underscores the delicate balance of steric and electronic factors within the kinase binding pocket.

To illustrate the SAR, a comparison of key compounds is presented below. Compound 6O emerged as a particularly potent and selective inhibitor.[1]

CompoundStructureFGFR4 IC50 (nM)FGFR1/FGFR4 RatioFGFR2/FGFR4 RatioFGFR3/FGFR4 Ratio
BLU9931 (1) Reference Compound3.6164.0136.247.6
6A 2-amino-4,6-dimethylpyrimidin-5-ol derivative190.08.26.01.5
6O 2-amino-4,6-dimethylpyrimidin-5-ol derivative75.3>663.8471.1>398.3

Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1]

The data clearly demonstrates the superior selectivity of compound 6O for FGFR4 over other FGFR isoforms, with a selectivity ratio of over 663-fold against FGFR1.[1] This high degree of selectivity is a critical attribute for minimizing off-target effects in a clinical setting.

The anti-proliferative activity of these compounds was also evaluated in hepatocellular carcinoma cell lines. Compound 6O exhibited an IC50 of 4.5 µM in Hep3B cells, demonstrating its potential to translate enzymatic inhibition into a cellular effect.[1]

Experimental Workflow for FGFR Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound Test Compound Dilution Series incubation Incubate Components at Room Temperature compound->incubation enzyme FGFR4 Kinase enzyme->incubation substrate Peptide Substrate & ATP substrate->incubation readout Measure Phosphorylation (e.g., Luminescence) incubation->readout analysis Calculate IC50 Values readout->analysis G cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization scaffold Identify Privileged Scaffold (4,6-Dimethylpyrimidine) analogs Synthesize Analogs with Diverse Substituents scaffold->analogs screening Primary Screening (e.g., Kinase Assay) analogs->screening cellular Cellular Assays (e.g., Anti-proliferative) screening->cellular sar Establish Structure-Activity Relationship cellular->sar optimization Lead Optimization for Potency & Selectivity sar->optimization optimization->analogs Iterative Design

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethylpyrimidin-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4,6-Dimethylpyrimidin-5-amine. As a critical component in various research and development applications, particularly in pharmaceutical synthesis, ensuring its proper handling from use to disposal is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of laboratory safety, regulatory compliance, and environmental stewardship. The protocols outlined herein are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Identification and Initial Risk Assessment

While a specific Safety Data Sheet (SDS) for the 5-amino isomer may not always be readily accessible, a comprehensive risk assessment can be formulated by examining structurally similar compounds, such as 2-Amino-4,6-dimethylpyrimidine. Based on available data for this analog, this compound should be handled as a hazardous substance with the potential to cause irritation.[1][2][3] The foundational principle of chemical safety dictates that any compound with limited specific hazard data must be treated with a high degree of caution.[4]

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard Classification Description Required Personal Protective Equipment (PPE)
Skin Irritation May cause irritation upon contact with skin.[1][2][3] Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent direct skin contact.[5]
Eye Irritation May cause serious irritation or damage upon contact with eyes.[1][2][3] Safety Goggles/Face Shield: Tightly fitting safety goggles are mandatory to protect against splashes.[4][5]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[1][3] Engineering Controls: All handling must occur in a certified chemical fume hood or a well-ventilated area.[5][6]

| General Handling | Standard laboratory practice. | Laboratory Coat: A standard lab coat is required to protect skin and clothing.[5] |

Prerequisite Safety and Engineering Controls

Before beginning any process that will generate this compound waste, ensure the following controls are in place. These measures are not merely procedural; they are fundamental to creating a safe operating environment.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the primary defense against the inhalation of potentially harmful dust or vapors. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4]

  • Personal Protective Equipment (PPE): The specific PPE detailed in Table 1 must be worn at all times when handling the chemical or its waste. This is a non-negotiable aspect of laboratory safety. Contaminated gloves and other disposable PPE should be collected as solid hazardous waste.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to segregation, containerization, and labeling. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1][7] Amines can be harmful to aquatic ecosystems, and drain disposal is a serious regulatory violation.[7]

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste stream.

  • Identify the Waste Form: Determine if the waste is solid (e.g., pure compound, contaminated consumables) or liquid (e.g., dissolved in a solvent).

  • Segregate Immediately: At the point of generation, place waste containing this compound into a dedicated waste container. It is imperative to keep amine waste separate from other chemical wastes to prevent dangerous reactions.[7][8]

    • Causality: Mixing amines with acids can cause a strong exothermic reaction. Mixing with oxidizing agents can create a fire or explosion hazard. Proper segregation is a key control measure to prevent these events. Store amine waste away from incompatible materials.[7]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Use a Compatible Container: The container must be made of a material that does not react with or degrade from contact with the amine or any solvents present. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acids and bases.[9] Whenever possible, using the original manufacturer's container is a good practice, provided it is in excellent condition.[4]

  • Ensure Container Integrity: The container must be free of cracks or damage and have a secure, leak-proof screw cap.[10] Do not use foodstuff containers.

  • Avoid Overfilling: Fill containers to no more than 90% capacity, leaving adequate headspace to allow for vapor expansion.[9]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and is crucial for the safety of all personnel who may handle the container.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, it must be labeled.[4]

  • Required Information: The label must, at a minimum, include the following information:

    • The words "Hazardous Waste" .[5][11]

    • The full chemical name: "Waste this compound" . List any solvents or other constituents.[5]

    • The Accumulation Start Date (the date the container was first used for waste).[4]

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful").[11]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the properly labeled and sealed waste container in a designated SAA.[12][11] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak. This prevents spills from spreading and contaminating the workspace.[9]

  • Regular Inspection: Laboratory personnel should inspect SAAs weekly to check for leaks, container degradation, or improper labeling.[12]

Step 5: Final Disposal

The final step is to transfer the waste to trained professionals for ultimate disposal.

  • Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8][14] Provide them with an accurate description of the waste.

  • Professional Disposal: The designated and recommended method for disposal is through a licensed environmental waste management company, which will typically use incineration or another approved method for destruction.[5][15][16]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is required to mitigate risks.[5]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it appropriately as spill debris containing this compound.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS department in accordance with your institution's policy.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Figure 1. Disposal Workflow for this compound start Waste Generation (Solid or Liquid) characterize Characterize Waste & Immediately Segregate start->characterize containerize Select Compatible Container (e.g., HDPE, Glass) characterize->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards containerize->label store Store Sealed Container in Designated SAA with Secondary Containment label->store contact_ehs Container Full or Project Complete? store->contact_ehs contact_ehs->store No pickup Arrange Pickup via EHS or Licensed Contractor contact_ehs->pickup Yes end Compliant Final Disposal (e.g., Incineration) pickup->end

Caption: Disposal Workflow for this compound

References

A Comprehensive Guide to the Safe Handling of 4,6-Dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the field of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, in-depth information on the safe handling of 4,6-Dimethylpyrimidin-5-amine, a key compound in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar aminopyrimidines to establish a robust safety protocol. Our primary goal is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

Presumptive Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Oral ToxicityCategory 4H302: Harmful if swallowed

This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale rooted in preventing the most likely routes of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against eye contact, which can cause serious irritation.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.To prevent skin contact, which is a primary route of exposure and can cause irritation.[1][2][3][4][5] Double gloving is recommended to minimize the risk of contamination.[6]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[1][2][3][4]

Operational Plan: A Step-by-Step Handling Protocol

A systematic and meticulous approach to handling this compound is crucial for minimizing exposure risk. The following workflow diagram and procedural steps provide a clear and logical guide for safe handling from receipt to disposal.

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review_SDS Review SDS of Analogues Don_PPE Don Appropriate PPE Review_SDS->Don_PPE 1. Assess Hazards Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood 2. Ensure Protection Weigh_and_Dispense Carefully Weigh and Dispense Compound Work_in_Hood->Weigh_and_Dispense 3. Controlled Environment Prepare_Solution Prepare Solution (if applicable) Weigh_and_Dispense->Prepare_Solution 4. Precise Measurement Decontaminate_Surfaces Decontaminate Work Surfaces Prepare_Solution->Decontaminate_Surfaces 5. After Experiment Doff_PPE Doff PPE Correctly Decontaminate_Surfaces->Doff_PPE 6. Clean Work Area Dispose_Waste Dispose of Chemical and Contaminated Waste Doff_PPE->Dispose_Waste 7. Safe Removal

Caption: A stepwise workflow for the safe handling of this compound.

Procedural Steps:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheets for structural analogues like 5-Aminopyrimidine and 2-Amino-4,6-dimethylpyrimidine to understand the potential hazards.

    • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[7]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood.

    • Use a spatula for transferring the solid. Avoid scooping or any action that could create airborne dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

    • Carefully remove and dispose of contaminated PPE. Gloves should be removed without touching the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[7]
Spill Evacuate the area. For small spills, and if it is safe to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All chemical waste, including unused this compound and any contaminated materials (e.g., gloves, absorbent pads), must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Double-bag in durable, labeled plastic bags.

Consult your institution's environmental health and safety office for specific disposal guidelines.

By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.